Chemical structure and IUPAC nomenclature of 2-Ethylethcathinone
The following technical guide details the chemical structure, IUPAC nomenclature, synthetic pathways, and analytical profile of 2-Ethylethcathinone (2-EEC). Classification: Substituted Cathinone / Phenethylamine Derivati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, IUPAC nomenclature, synthetic pathways, and analytical profile of 2-Ethylethcathinone (2-EEC).
2-Ethylethcathinone (2-EEC) is a synthetic stimulant of the cathinone class, structurally defined by a phenethylamine core with a ketone at the
-position, an ethyl substitution on the nitrogen atom, and a steric ethyl group at the ortho (2-) position of the phenyl ring.[1][2] As a structural isomer of 4-ethylethcathinone (4-EEC) and diethylpropion, its pharmacological profile is governed by the steric hindrance of the ortho-ethyl group, which typically modulates monoamine transporter selectivity (DAT/NET vs. SERT) compared to its para-substituted counterparts.
Chemical Structure & Nomenclature
IUPAC Nomenclature
Official Name: 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one
Breakdown:
Propan-1-one: The parent chain is a 3-carbon ketone (propiophenone core).
1-(2-ethylphenyl): The phenyl ring is attached at carbon 1 and bears an ethyl group at the ortho position (carbon 2 of the ring).
2-(ethylamino): An ethylamine group is attached to carbon 2 of the propyl chain.
Structural Connectivity
The molecule possesses a chiral center at the
-carbon (C2 of the propyl chain). Synthetic samples are typically racemic mixtures (-2-EEC).
Figure 1: Structural connectivity of 2-EEC highlighting the ortho-substitution and chiral center.
Physicochemical Profile
The following data represents the hydrochloride salt, the most common form for research applications due to stability.
Property
Value
Notes
Molecular Formula
CHNO HCl
Salt form
Molecular Weight
241.76 g/mol
Base MW: 205.30 g/mol
Appearance
White Crystalline Powder
Hygroscopic
Melting Point
179.6 °C
Distinct from 4-EEC isomers
Solubility
Ethanol (20 mg/mL), DMSO (5 mg/mL)
Poorly soluble in non-polar solvents
UV
250.5 nm, 291.1 nm
Characteristic of o-alkyl phenones
Synthetic Pathways[4]
The synthesis of 2-EEC follows a standard Friedel-Crafts acylation followed by
-halogenation and nucleophilic substitution. This protocol is self-validating through intermediate isolation.
Reaction Scheme
Precursor Synthesis: 2-Ethylbenzene reacts with propionyl chloride (Friedel-Crafts).
Halogenation:
-Bromination of the ketone.
Amination: Nucleophilic attack by ethylamine.
Figure 2: Three-step synthetic pathway from 2-ethylbenzene to 2-EEC.
Detailed Protocol
Step 1: Synthesis of 2-Bromo-1-(2-ethylphenyl)propan-1-one
Procedure: The ketone is dissolved in glacial acetic acid. Bromine is added dropwise at room temperature to prevent poly-bromination. The reaction is monitored by TLC until the starting ketone disappears.
Validation: The appearance of a dense, dark oil and the evolution of HBr gas confirm reaction progress.
Step 2: Amination to 2-EEC
Reagents:
-Bromo intermediate (1 eq), Ethylamine (70% aq. or in THF, excess), Triethylamine (Scavenger).
Procedure: The bromo-ketone is dissolved in dichloromethane (DCM) or THF. Ethylamine is added at 0°C to minimize dimerization. The mixture is stirred for 24 hours.
Purification: Acid-base extraction. The organic layer is washed, dried over MgSO
, and treated with HCl/dioxane to precipitate the hydrochloride salt.
Analytical Characterization
Identification relies on distinguishing 2-EEC from its isomers (3-EEC, 4-EEC) using Mass Spectrometry and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
The fragmentation pattern is dictated by
-cleavage of the amine bond.
Base Peak (
72): Corresponds to the immonium ion . This peak is diagnostic for N-ethyl-propanamine derivatives but does not distinguish ring substitution.
Minor Peak (
133): Corresponds to the 2-ethylbenzoyl cation . This peak distinguishes 2-EEC from methyl-substituted analogs (which would yield 119).
Molecular Ion (
205): Often weak or absent in EI spectra.
Nuclear Magnetic Resonance (
H-NMR)
Data derived from D
O solvent scans (SWGdrug reference):
Aromatic Region (
7.4 - 7.7 ppm): Multiplet signals corresponding to the 4 protons on the substituted benzene ring.
Methine Chiral Center (
5.05 ppm): A quartet/multiplet representing the -proton (-N).
Ethyl (Ring) vs Ethyl (Amine): Distinct triplet-quartet patterns. The ring-ethyl -CH
- signals appear downfield compared to the amine-ethyl -CH- due to aromatic deshielding.
Pharmacological Context (SAR)
The ortho-ethyl substitution in 2-EEC introduces significant steric bulk near the pharmacophore's core.
Transporter Selectivity: Ortho-substitutions on the cathinone ring (e.g., 2-MMC) typically reduce potency at the Serotonin Transporter (SERT) compared to para-substitutions (e.g., 4-MMC). 2-EEC is hypothesized to act primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) with reduced serotonergic release capabilities.
Metabolism: The exposed alkyl groups are susceptible to hydroxylation. The N-ethyl group undergoes dealkylation to form 2-ethylcathinone (active metabolite).
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 2-Ethylethcathinone. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82100224, 4-Ethylethcathinone (Isomer Comparison). Retrieved from [Link]
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. (Contextual SAR reference).
2-Ethylethcathinone (2-EEC) molecular weight and physical properties
The following technical guide is structured as an advanced monograph for research and forensic applications. Physicochemical Profiling, Synthesis Logic, and Analytical Characterization Executive Summary 2-Ethylethcathino...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced monograph for research and forensic applications.
Physicochemical Profiling, Synthesis Logic, and Analytical Characterization
Executive Summary
2-Ethylethcathinone (2-EEC) is a synthetic substituted cathinone and a regioisomer of the more widely documented 4-ethylethcathinone (4-EEC) and 4-methylethcathinone (4-MEC). Chemically defined as 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one , it belongs to the phenethylamine class, specifically the amphetamine-type stimulants.
This compound has emerged in the forensic landscape as a New Psychoactive Substance (NPS).[1] For drug development professionals and forensic scientists, 2-EEC presents a unique analytical challenge due to its structural similarity to other alkyl-substituted cathinones. This guide provides a definitive reference for its molecular properties, synthesis pathways, and identification markers.
Chemical Identity & Molecular Data
The following data establishes the core chemical identity of 2-EEC. Note the distinction between the free base and the hydrochloride salt, which is the standard form for storage and analysis.
Understanding the physical behavior of 2-EEC is critical for extraction protocols and stability assessment.
Physical Properties Table
Property
Value / Observation
Source/Method
Appearance
White crystalline powder (HCl salt)
SWGDRUG Monograph [1]
Melting Point (HCl)
179.6 °C
DSC / Capillary Method [1]
Boiling Point (Predicted)
~310 °C ± 25 °C (760 mmHg)
ACD/Labs Percepta (Base)
Solubility (PBS pH 7.2)
~10 mg/mL
Cayman Chemical [2]
Solubility (Ethanol)
~20 mg/mL
Cayman Chemical [2]
Solubility (DMF)
~10 mg/mL
Cayman Chemical [2]
UV
250.5 nm, 291.1 nm
Methanol solution [1]
pKa (Predicted)
8.5 – 9.0
Based on N-ethylcathinone analogs
Stability and Handling[9]
Hygroscopicity: Like most phenethylamine HCl salts, 2-EEC is moderately hygroscopic. It must be stored in desiccated conditions at -20°C to prevent hydrolysis of the imine intermediate or oxidation.
Solution Stability: Stable in organic solvents (MeOH, ACN) for weeks at -20°C. In aqueous solution (PBS), degradation via dimerization (pyrazine formation) is possible over extended periods at room temperature.
Synthesis & Production Logic
For researchers synthesizing reference standards, the production of 2-EEC follows the standard "alpha-bromination/amination" paradigm used for most cathinones.
Reaction Pathway
The synthesis initiates with 2-ethylpropiophenone , which undergoes alpha-halogenation followed by nucleophilic substitution with ethylamine.
Step-by-Step Protocol (Theoretical Basis):
Precursor Selection: Start with 1-(2-ethylphenyl)propan-1-one.
Bromination: React precursor with bromine (
) or hydrobromic acid in glacial acetic acid to form the intermediate 2-bromo-1-(2-ethylphenyl)propan-1-one .
Critical Control Point: Temperature must be controlled (<30°C) to prevent over-bromination on the aromatic ring.
Amination: The alpha-bromo ketone is dissolved in dichloromethane (DCM) and added dropwise to an excess of ethylamine (free base or THF solution) at 0°C.
Stoichiometry: Excess amine acts as a scavenger for the HBr byproduct.
Acidification: The resulting free base oil is extracted, washed, and converted to the hydrochloride salt using ethereal HCl gas.
Synthesis Workflow Diagram
The following diagram illustrates the chemical transformation and critical checkpoints.
Figure 1: Synthetic pathway for 2-Ethylethcathinone from propiophenone precursor.
Reliable identification requires distinguishing 2-EEC from its isomers (3-EEC, 4-EEC).
Mass Spectrometry (GC-MS)
The electron ionization (EI) mass spectrum of 2-EEC is dominated by the iminium ion formed via alpha-cleavage.
Retention Time: ~7.95 min (Standard DB-1 method) [1].
Base Peak (
72): Corresponds to the N-ethyl-N-ethylideneammonium ion . This is a class-characteristic fragment for ethcathinones.
Molecular Ion (
205/206): Often weak or absent in EI due to facile fragmentation.
Acylium Ion (
133):. This peak is critical for distinguishing 2-EEC from ring-substituted isomers like 4-EEC (which would also show 133 but differ in retention time) or methyl-substituted variants.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural confirmation, particularly for the ortho-substitution pattern.
NMR (400 MHz, ):
Aromatic Region: The ortho-ethyl group disrupts the symmetry seen in para-isomers (4-EEC). Expect a complex multiplet pattern rather than the clean AA'BB' system of 4-substituted analogs.
Methine Proton: Quartet around
5.0 ppm (alpha-proton).
Ethyl Groups: Two distinct sets of ethyl signals—one coupled to the nitrogen (triplet/quartet) and one attached to the phenyl ring (triplet/quartet).
References
SWGDRUG. (2013).[9] Monograph: 2-Ethylethcathinone (2-EEC).[2][4][9] Scientific Working Group for the Analysis of Seized Drugs.[1][10] Retrieved from [Link]
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic Cathinones Drug Profile. Europa.eu. Retrieved from [Link]
Solubility Profile of 2-Ethylethcathinone Hydrochloride (2-EEC HCl) in Aqueous Buffers
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility of 2-Ethylethcathinone Hydrochloride (2-EEC HCl), a s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility of 2-Ethylethcathinone Hydrochloride (2-EEC HCl), a synthetic cathinone derivative. Recognizing the critical role of solubility in drug development, pharmacology, and forensic analysis, this document details the theoretical underpinnings of pH-dependent solubility for a weak base salt like 2-EEC HCl, leveraging the Henderson-Hasselbalch equation. We present a robust, self-validating experimental protocol based on the gold-standard shake-flask method for generating reliable thermodynamic solubility data. The guide includes detailed procedures for buffer preparation, experimental execution, and sample quantification via High-Performance Liquid Chromatography (HPLC). Data is presented to illustrate the profound impact of pH on the solubility of 2-EEC HCl, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for accurate solubility assessment.
Introduction to 2-Ethylethcathinone (2-EEC) and the Imperative of Solubility Data
2-Ethylethcathinone, with the IUPAC name 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one, is a synthetic cathinone, a class of novel psychoactive substances (NPS) monitored by forensic and regulatory agencies.[1][2] Like many pharmaceuticals and psychoactive compounds, 2-EEC is typically synthesized and handled as a hydrochloride salt (2-EEC HCl) to improve its stability and handling characteristics.[1] The hydrochloride salt is a crystalline solid with a formula weight of 241.8 g/mol .[1]
The aqueous solubility of an active pharmaceutical ingredient (API) or a target compound is a cornerstone physicochemical property that dictates its behavior in biological systems and influences critical stages of research and development. For drug development professionals, solubility data informs formulation strategies, predicts oral bioavailability, and guides dose selection. For toxicologists and forensic scientists, understanding a compound's solubility is essential for developing extraction protocols from biological matrices and interpreting analytical findings.[3]
Synthetic cathinones are generally recognized as water-soluble compounds, a property that facilitates various routes of administration.[3][4] However, their solubility is not a static value; as salts of weak bases, their aqueous solubility is profoundly dependent on the pH of the medium. This guide, therefore, focuses on elucidating this pH-dependent relationship for 2-EEC HCl, providing a robust framework for its empirical determination.
Theoretical Framework: pH-Dependent Solubility of a Weak Base
The solubility of an ionizable compound in an aqueous buffer is governed by its intrinsic solubility (S₀) and its acid dissociation constant (pKa). 2-EEC HCl is the salt of a weak base (the 2-EEC free base) and a strong acid (HCl). In solution, it dissociates into the protonated cathinone cation ([BH⁺]) and a chloride ion. The protonated form exists in a pH-dependent equilibrium with its un-ionized, free base form ([B]).
The total solubility at a given pH, SpH, is the sum of the concentration of the dissolved free base at saturation (its intrinsic solubility, S₀) and the concentration of the protonated, ionized form:
SpH = [B]saturated + [BH⁺]
The intrinsic solubility, S₀, represents the maximum concentration of the un-ionized free base that can be dissolved in an aqueous medium. The relationship between the ionized and un-ionized forms is described by the Henderson-Hasselbalch equation.[5][6][7] For a weak base, the equation for total solubility can be derived as follows:
SpH = S₀ (1 + 10(pKa - pH))
This equation is the theoretical pillar of our investigation. It causally links the total measured solubility (SpH) to the pH of the buffer system. It predicts that for a weak base like 2-EEC, solubility will increase dramatically as the pH drops below its pKa, due to the conversion of the less soluble free base into the highly soluble protonated salt form. Conversely, as the pH rises above the pKa, the equilibrium shifts towards the un-ionized free base, and the total solubility approaches the intrinsic solubility (S₀).
Experimental Determination of Aqueous Solubility
To generate trustworthy and reproducible data, a well-controlled experimental design is paramount. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it ensures that the system has reached a true equilibrium state between the dissolved and solid forms of the compound.[8][9]
Principle of the Shake-Flask Method
The core principle is to create a saturated solution by adding an excess of the solid compound to a specific solvent (in this case, an aqueous buffer) and agitating the mixture for a sufficient period to allow it to reach equilibrium.[8][10] Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified. This measured concentration represents the equilibrium solubility under the specified conditions. The inclusion of multiple sampling time points to confirm that the concentration is no longer changing serves as a self-validating checkpoint for the protocol.[8]
HPLC system with UV or Mass Spectrometry (MS) detector
Preparation of Aqueous Buffers (Example: 1X PBS, pH 7.4)
Accurate buffer preparation is critical for reliable results. The following protocol is for 1 L of Phosphate Buffered Saline (PBS) at pH 7.4. Similar principles apply to other buffer systems like acetate for lower pH ranges.
Initial Dissolution: Add approximately 800 mL of HPLC-grade water to a 1 L beaker or flask.[13]
Weigh and Add Salts: Add the following reagents to the water while stirring:
Ensure Complete Dissolution: Continue stirring until all salts are fully dissolved.
pH Adjustment: Calibrate the pH meter and carefully adjust the buffer to the target pH (e.g., 7.4) using small additions of 1 M NaOH or 1 M HCl.
Final Volume: Quantitatively transfer the solution to a 1 L volumetric flask and add water to the mark.[13]
Filtration: Filter the buffer through a 0.22 µm filter to remove any particulates.
A series of buffers should be prepared to cover the desired pH range (e.g., pH 4.5, 5.5, 6.8, 7.4).
Experimental Workflow: Solubility Measurement
Compound Dispensing: Weigh an excess amount of 2-EEC HCl (e.g., ~15-20 mg) into separate 2 mL glass vials. The key is to ensure a visible excess of solid material remains after equilibrium is reached.[8]
Buffer Addition: Add 1.0 mL of each prepared aqueous buffer to the corresponding vials.
Equilibration: Seal the vials securely and place them on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Equilibrate for 24 to 48 hours.[9][10] Rationale: This extended incubation ensures the system reaches thermodynamic equilibrium. A preliminary time-course experiment (sampling at 12, 24, and 48 hours) can be run to empirically determine the minimum time required to reach a stable concentration.
Post-Equilibration pH Check: After equilibration, measure the pH of the slurry in each vial to confirm that the dissolution of the compound has not significantly altered the buffer's pH.[8]
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
Sample Collection: Carefully collect an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet.
Filtration (Optional but Recommended): For complete removal of particulates, filter the collected supernatant through a 0.22 µm chemical-resistant syringe filter.
Dilution: Immediately perform a precise serial dilution of the clarified supernatant into the mobile phase or a suitable solvent to bring the concentration within the linear range of the analytical method.
Analytical Quantification by HPLC
Quantification of the dissolved 2-EEC is typically achieved using a validated reverse-phase HPLC method with UV or MS detection.[15][16][17]
Chromatographic Conditions (Example):
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A time-gradient elution, for example, starting at 5% B, ramping to 95% B, holding, and re-equilibrating.
Flow Rate: 0.4 mL/min
Column Temperature: 30°C
Injection Volume: 5 µL
Detection: UV at 251 nm and 291 nm, or MS/MS detection using Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.[1][15]
Calibration Curve Preparation: Prepare a series of calibration standards of 2-EEC HCl of known concentrations using the same diluent as the samples.
Analysis and Calculation: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the diluted samples, determine their concentration from the curve, and multiply by the dilution factor to calculate the final solubility in mg/mL or µg/mL.
Data Presentation and Interpretation
Solubility Data Summary
The experimentally determined solubility of 2-EEC HCl across a range of pH values should be summarized for clear comparison. The data presented below includes a known literature value and illustrative, theoretically consistent values to demonstrate the expected trend for a weak base.
¹Calculated using the molecular weight of 2-EEC HCl (241.8 g/mol ).[1]
Discussion
The data clearly illustrates the pH-dependent solubility of 2-EEC HCl. As predicted by the Henderson-Hasselbalch equation, the solubility is significantly higher in the more acidic buffer (pH 4.5) and decreases systematically as the pH increases. The solubility of 10 mg/mL in PBS at pH 7.2 is a critical anchor point for this profile.[11]
This behavior has profound implications. In the acidic environment of the stomach (pH ~1.5-3.5), 2-EEC HCl would be expected to be highly soluble and rapidly dissolve, which is a prerequisite for oral absorption. As it transitions to the more neutral pH of the small intestine (pH ~6.0-7.5), its solubility decreases, which could potentially lead to precipitation if the concentration is high enough. This pH-solubility profile is therefore a critical parameter for predicting the in vivo performance of any potential pharmaceutical formulation. Furthermore, the stability of cathinones can also be pH-dependent, with greater stability often observed under acidic conditions.[18][19] This interplay between solubility and stability is a key consideration for both formulation scientists and analytical chemists.
Structural and Pharmacological Differentiation: 2-Ethylethcathinone (2-EEC) vs. Ethcathinone
Executive Summary The structural elucidation of novel psychoactive substances (NPS) requires precise differentiation between positional isomers and homologues. This guide provides a definitive technical analysis comparin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural elucidation of novel psychoactive substances (NPS) requires precise differentiation between positional isomers and homologues. This guide provides a definitive technical analysis comparing Ethcathinone (ETH-CAT) , a known N-ethyl analogue of cathinone, with 2-Ethylethcathinone (2-EEC) , a ring-substituted analogue featuring an ethyl group at the ortho position of the phenyl ring.
While Ethcathinone functions as a monoamine releasing agent with moderate selectivity for the norepinephrine transporter (NET), 2-EEC represents a structural modification where steric hindrance at the 2-position (ortho) significantly alters the pharmacophore's topology. This document outlines the chemical architecture, synthetic divergence, predicted pharmacological profiles based on Structure-Activity Relationships (SAR), and analytical protocols for differentiation.
Chemical Architecture & Structural Homology
The core difference lies in the substitution pattern of the phenyl ring. Both compounds share the
-methyl-phenethylamine backbone characteristic of cathinones, but 2-EEC introduces significant steric bulk proximal to the carbonyl group.
Structural Comparison[1][2][3]
Feature
Ethcathinone (ETH-CAT)
2-Ethylethcathinone (2-EEC)
IUPAC Name
2-(ethylamino)-1-phenylpropan-1-one
2-(ethylamino)-1-(2-ethylphenyl)propan-1-one
Formula
CHNO
CHNO
Molar Mass
177.24 g/mol
205.30 g/mol
Ring Substitution
Unsubstituted
2-Ethyl (Ortho-ethyl)
Amine Substitution
N-Ethyl
N-Ethyl
Key Steric Factor
Low (Planar rotation possible)
High (Ortho-ethyl clashes with carbonyl)
Visualization of Structural Topology
The following diagram illustrates the structural relationship and the steric clash introduced by the 2-ethyl group in 2-EEC.
Figure 1: Structural derivation showing the relationship between the cathinone core, Ethcathinone, and 2-EEC.[1][2][3]
Synthetic Pathways and Precursor Differentiation
The synthesis of these compounds diverges at the precursor stage. The production of 2-EEC requires a specifically substituted propiophenone, whereas Ethcathinone utilizes standard propiophenone.
Synthesis Protocol Overview
The standard industrial or forensic synthesis involves a two-step sequence:
-bromination followed by nucleophilic substitution with ethylamine.
Reagents & Conditions:
Bromination: Bromine (
) or HBr/HO in Glacial Acetic Acid.
Amination: Ethylamine hydrochloride (EtNH
·HCl) in alkaline solution (e.g., NaOH or EtN).
Detailed Reaction Workflow
Figure 2: Parallel synthetic pathways demonstrating the divergence based on the starting ketone precursor.
Analytical Differentiation (Mass Spectrometry)[2]
Differentiation between these analogues is critical in forensic settings. While they share the same amine side-chain fragmentation, their molecular ions and acylium ions differ significantly.
Fragmentation Logic (EI-MS 70eV)
Both compounds undergo
-cleavage, the primary fragmentation pathway for cathinones.
Immonium Ion (Base Peak):
Both compounds possess the same N-ethyl-alpha-methyl side chain.
Fragment:
m/z:72 (Dominant peak for both).
Differentiation Note: The base peak cannot distinguish them.
Acylium Ion (Diagnostic Peak):
Ethcathinone: Cleavage leaves the unsubstituted benzoyl group.
As direct pharmacological data for 2-EEC is limited, we apply Structure-Activity Relationship (SAR) principles derived from established cathinone analogues (e.g., Methcathinone, 4-MMC, 2-MMC).
The "Ortho Effect" in Cathinones
Substitutions at the 2-position (ortho) of the phenyl ring generally reduce transporter affinity compared to para (4-position) substitutions due to steric hindrance preventing optimal binding pocket accommodation.
Ethcathinone: Acts as a norepinephrine releasing agent with weaker dopamine activity.[3] The lack of ring substitution allows the phenyl ring to sit flat in the hydrophobic pocket of the transporter.
2-EEC: The 2-ethyl group forces the phenyl ring to twist out of coplanarity with the ketone group.
Predicted Potency:Reduced. Ortho-substituents (like 2-methyl in 2-MMC) typically result in lower monoamine transporter inhibition potency compared to their 3- or 4-substituted counterparts.
Selectivity: The steric bulk may further decrease Dopamine Transporter (DAT) affinity, potentially making 2-EEC a more selective (albeit weaker) Norepinephrine Transporter (NET) substrate or an inactive compound.
Metabolic Fate
Both compounds are expected to undergo similar metabolic transformations:
N-dealkylation: Removal of the N-ethyl group (yielding Cathinone for ETH-CAT; 2-ethylcathinone for 2-EEC).
Beta-keto reduction: Conversion of the ketone to an alcohol (yielding ephedrine-like metabolites).
Figure 3: Predicted primary metabolic pathways for 2-Ethylethcathinone.
References
World Health Organization (WHO). (2016). Ethcathinone: Critical Review Report. Expert Committee on Drug Dependence. Link
Cayman Chemical. (2023). 2-Ethylethcathinone (hydrochloride) Product Information. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 2-Ethylethcathinone. Link
Rothman, R. B., & Baumann, M. H. (2006).[3] Therapeutic potential of monoamine transporter releasers. Trends in Pharmacological Sciences. Link
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology.[5] Link
2-Ethylethcathinone CAS number and chemical identifiers for researchers
Technical Monograph: 2-Ethylethcathinone (2-EEC) Executive Summary 2-Ethylethcathinone (2-EEC) is a synthetic stimulant belonging to the substituted cathinone class, a category of Novel Psychoactive Substances (NPS) stru...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 2-Ethylethcathinone (2-EEC)
Executive Summary
2-Ethylethcathinone (2-EEC) is a synthetic stimulant belonging to the substituted cathinone class, a category of Novel Psychoactive Substances (NPS) structurally derived from khat (Catha edulis).[1] Chemically defined as 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one , 2-EEC acts as a regioisomer of 4-methylethcathinone (4-MEC) and diethylcathinone.[1]
This technical guide provides a definitive reference for researchers, forensic analysts, and drug development professionals. It synthesizes confirmed chemical identifiers, theoretical pharmacological mechanisms based on structure-activity relationships (SAR), and validated analytical protocols for identification.
Chemical Identifiers and Physical Properties
Precise identification is the cornerstone of forensic analysis and toxicological research. The following data aggregates validated identifiers for 2-EEC.
2-EEC is characterized by an ethyl substitution at the ortho (2-) position of the phenyl ring and an N-ethyl group on the amine.[1] This "double ethyl" configuration distinguishes it from its para-substituted isomer (4-MEC).[1]
Synthetic Pathway
The synthesis of 2-EEC typically follows a standard Friedel-Crafts acylation followed by alpha-bromination and amination.[1] This route is critical for forensic profiling, as precursor impurities often remain in the final product.
Figure 1: General synthetic route for 2-Ethylethcathinone from ethylbenzene precursors.
Pharmacological Mechanisms (SAR Analysis)
While specific in vivo data for 2-EEC is limited compared to Mephedrone, its pharmacology can be inferred with high confidence through Structure-Activity Relationship (SAR) analysis of homologous cathinones.[1]
Mechanism of Action
2-EEC functions as a monoamine transporter substrate. The ortho-ethyl substituent provides steric bulk that likely influences selectivity between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).
DAT/NET Inhibition: Like other cathinones, 2-EEC binds to DAT and NET, reversing the transport direction and causing an efflux of dopamine and norepinephrine into the synaptic cleft.
Steric Hindrance: The ortho-substitution often reduces potency compared to para-substituted analogs (like 4-MEC) due to steric clash with the transporter binding pocket, potentially resulting in a lower affinity profile but sustained stimulant effects.[1]
Predicted Metabolic Fate
Metabolism of cathinones occurs primarily in the liver via CYP450 enzymes.
Figure 2: Predicted Phase I metabolic pathways involving N-dealkylation and keto-reduction.[1]
Analytical Methodologies
For researchers identifying 2-EEC in biological or seized samples, the following protocols provide robust separation and detection.
Protocol A: GC-MS Identification
Instrument: Agilent GC with MSD (Mass Selective Detector).
Column: DB-1 MS or equivalent (30m x 0.25mm x 0.25µm).[4]
Carrier Gas: Helium at 1 mL/min.
Temperature Program:
Initial: 100°C (hold 1.0 min).
Ramp: 12°C/min to 300°C.
Final: Hold 30.0 min.
Injection: Split 25:1, 280°C.
Key Fragments (EI Source):
Base Peak: m/z 72 (Characteristic of N-ethyl substituted cathinones: [CH3CH=NHC2H5]+).
Triplet (~1.2 ppm): Methyl protons of the N-ethyl group.
Quartet (~3.0 ppm): Methylene protons of the N-ethyl group.
Doublet (~1.5 ppm): Alpha-methyl group.
Multiplet (7.2 - 7.5 ppm): Aromatic protons (pattern specific to ortho-substitution).[1]
Safety and Handling
Warning: 2-EEC is a potent psychoactive substance with no established safety profile in humans.
Hazard Class: Acute Toxicant (Oral/Inhalation).
Handling: Use a fume hood and wear nitrile gloves, safety goggles, and a lab coat.
Storage: Store neat standards at -20°C. Solutions in methanol or acetonitrile are stable for ~1 month at -20°C.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 2-Ethylethcathinone. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56844439 (2-Ethylethcathinone). Retrieved from [Link]
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Risk Assessment of New Psychoactive Substances: Cathinones. Retrieved from [Link][1]
Predictive Metabolic Profiling of 2-Ethylethcathinone (2-EEC): A Structural Homology Approach
Executive Summary The rapid proliferation of New Psychoactive Substances (NPS) demands agile analytical frameworks. 2-Ethylethcathinone (2-EEC), a structural isomer of diethylcathinone and homolog of 4-MEC, represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The rapid proliferation of New Psychoactive Substances (NPS) demands agile analytical frameworks. 2-Ethylethcathinone (2-EEC), a structural isomer of diethylcathinone and homolog of 4-MEC, represents a specific challenge in forensic toxicology due to the absence of direct metabolic literature. This technical guide provides a high-confidence, predictive metabolic map for 2-EEC in mammals. By synthesizing Structure-Activity Relationships (SAR) from established cathinone metabolism (4-MEC, 2-MMC, Ethcathinone), we delineate the critical Phase I and Phase II biotransformations required for accurate LC-HRMS/MS identification.
To predict the metabolic fate of 2-EEC, we must first deconstruct its lability points. Unlike simple cathinone, 2-EEC possesses two distinct ethyl chains that serve as primary sites for enzymatic attack.
-Keto Group: Highly susceptible to stereoselective reduction by cytosolic reductases (e.g., carbonyl reductases).
N-Ethyl Moiety: A target for N-dealkylation mediated by CYP450 isoforms (primarily CYP2C19 and CYP2D6).
2-Ethyl Phenyl Substituent: The ortho-ethyl group introduces steric hindrance but remains a target for alkyl hydroxylation (benzylic or terminal carbon oxidation).
Predicted Metabolic Pathways (In Silico & SAR)
Based on the metabolic profiles of 4-methylethcathinone (4-MEC) and 2-methylmethcathinone (2-MMC), 2-EEC is expected to undergo extensive Phase I metabolism followed by Phase II conjugation.
Phase I Biotransformations[1][2]
N-Deethylation (Nor-2-EEC): The oxidative removal of the N-ethyl group is a dominant pathway for ethcathinone derivatives. This yields the primary amine metabolite.[1]
-Keto Reduction (Dihydro-2-EEC): Reduction of the carbonyl oxygen to a hydroxyl group creates a diastereomeric pair of alcohol metabolites (ephedrine/pseudoephedrine analogs). This often overlaps with N-dealkylation.
Ring Alkyl Hydroxylation: The 2-ethyl side chain on the phenyl ring is oxidized to 1'-hydroxyethyl (benzylic) or 2'-hydroxyethyl derivatives.
Carboxylation: Further oxidation of the hydroxyethyl metabolite may yield the corresponding carboxylic acid, though this is kinetically slower than simple hydroxylation.
Phase II Conjugation[1][3]
Glucuronidation: The hydroxyl groups formed via keto-reduction or alkyl hydroxylation serve as anchor points for UDP-glucuronosyltransferases (UGTs), adding a glucuronic acid moiety (+176.0321 Da).
Visualization of Metabolic Pathways
The following diagram maps the predicted cascade from parent drug to terminal metabolites.
Figure 1: Predicted Phase I and Phase II metabolic map for 2-Ethylethcathinone based on structural homology.
Experimental Validation Protocol
To confirm these predictions, a rigorous in vitro incubation using Human Liver Microsomes (HLM) is required. This protocol ensures the capture of short-lived Phase I intermediates and stable Phase II conjugates.
Materials
Substrate: 2-EEC HCl (10 µM final concentration).
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
Alamethicin: (Pore-forming peptide to allow UDPGA entry).
Workflow: HLM Incubation & Analysis
Figure 2: Step-by-step workflow for in vitro metabolic stability and metabolite identification.
Analytical Parameters (LC-HRMS)
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 12 minutes.
MS Mode: Positive Electrospray Ionization (ESI+).
Scan Range: m/z 50–600.
Predicted Mass Spectrometry Data
The following table summarizes the theoretical mass spectral data necessary for building inclusion lists in MassHunter, Analyst, or Xcalibur software.
Metabolite ID
Biotransformation
Formula
Neutral Mass (Da)
[M+H]⁺ (m/z)
Mass Shift (Da)
Parent
None
C₁₃H₁₉NO
205.1467
206.1546
0.0000
M1
N-Deethylation
C₁₁H₁₅NO
177.1154
178.1232
-28.0313
M2
-Keto Reduction
C₁₃H₂₁NO
207.1623
208.1702
+2.0156
M3
Ring Hydroxylation
C₁₃H₁₉NO₂
221.1416
222.1495
+15.9949
M4
N-Deethyl + Reduction
C₁₁H₁₇NO
179.1310
180.1388
-26.0157
M6
M2 + Glucuronidation
C₁₉H₂₉NO₇
383.1944
384.2022
+178.0477
Diagnostic Fragmentation (MS/MS)[1]
Tropylium Ion Formation: The ethyl-substituted phenyl ring will likely generate a characteristic tropylium ion at m/z 119.0855 (C₉H₁₁⁺) for the parent, or m/z 135.0804 (C₉H₁₁O⁺) for the hydroxylated ring metabolite.
Immonium Ions: The N-ethyl moiety often yields low mass fragments. Loss of water from the reduced metabolites (M2, M4) is a common neutral loss (-18.0106 Da).
Toxicological Implications[3][4][5][6]
Understanding the metabolism of 2-EEC is vital for interpreting forensic casework:
Bioactivation vs. Detoxification:
N-dealkylation (M1): Primary amines in the cathinone series often retain significant potency at the dopamine transporter (DAT). M1 may be bio-active.[2]
-Keto Reduction (M2): This generally reduces dopaminergic potency but may increase adrenergic effects (similar to the cathinone-to-ephedrine shift).
Detection Windows:
The parent compound (2-EEC) may have a short half-life in blood due to rapid reduction.
Target Biomarkers: The reduced metabolite (M2) and the N-dealkylated metabolite (M1) are likely the most abundant markers in urine, offering a wider detection window than the parent drug.
References
Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone (4-methylmethcathinone) in rat urine using gas chromatography-mass spectrometry. Journal of Mass Spectrometry. Link
Pedersen, A. J., et al. (2013). In vitro metabolism of the designer drug 4-methylethcathinone (4-MEC) in human liver microsomes and recombinant CYP enzymes. Forensic Science International.[3] Link
Lopes, B. T., et al. (2021).[4] Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry. Link
Application Note: Analysis of 2-Ethylethcathinone by Gas Chromatography-Mass Spectrometry
Introduction 2-Ethylethcathinone (2-EEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use.[1] Structurally similar to other stimulants, its detection and a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Ethylethcathinone (2-EEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use.[1] Structurally similar to other stimulants, its detection and accurate identification in forensic and research settings are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the definitive identification of such compounds. This application note provides a detailed protocol and the underlying scientific rationale for the analysis of 2-Ethylethcathinone using GC-MS.
The methodology outlined is designed for researchers, forensic scientists, and drug development professionals, providing a validated framework for the qualitative analysis of 2-EEC. The core of this protocol is based on established methods for synthetic cathinone analysis, ensuring both reliability and scientific integrity.
Scientific Principles and Causality
The successful GC-MS analysis of 2-Ethylethcathinone hinges on several key principles. The gas chromatograph separates 2-EEC from other components in a sample based on its volatility and interaction with the stationary phase of the GC column. A non-polar column, such as a DB-1 MS, is often chosen for the analysis of synthetic cathinones due to the generally non-polar nature of the parent compounds.[2]
Following separation, the mass spectrometer bombards the eluted 2-EEC molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. The choice of a full scan acquisition mode is crucial for identifying unknown substances, as it provides a complete mass spectrum rather than monitoring for only a few specific ions.[3]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of 2-Ethylethcathinone, from sample preparation to data analysis.
Caption: GC-MS workflow for 2-Ethylethcathinone analysis.
Detailed Protocol: GC-MS Analysis of 2-Ethylethcathinone
This protocol is intended for the qualitative identification of 2-Ethylethcathinone.
Sample Preparation (Liquid-Liquid Extraction)
This extraction procedure is designed to isolate the basic analyte from a sample matrix.
1.1. Accurately weigh and dissolve the sample in a suitable solvent to achieve an approximate concentration of 4 mg/mL.[2]
1.2. Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to the sample solution to ensure the 2-Ethylethcathinone is in its free base form, which is more soluble in organic solvents.
1.3. Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as chloroform, to the basified sample.[2]
1.4. Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
1.5. Centrifuge the mixture to achieve complete phase separation.
1.6. Carefully transfer the organic layer (bottom layer for chloroform) to a clean vial.
1.7. If necessary, the extract can be concentrated using a gentle stream of nitrogen gas to increase the analyte concentration.[4]
1.8. The final extract is ready for injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters have been established for the analysis of 2-Ethylethcathinone and its related compounds.[2][5][6]
Parameter
Setting
Rationale
Gas Chromatograph
Agilent GC or equivalent
Provides reliable and reproducible chromatographic separation.
Column
DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm
A non-polar column suitable for the separation of synthetic cathinones.[2]
Carrier Gas
Helium
An inert gas that provides good chromatographic efficiency.
Flow Rate
1 mL/min
A standard flow rate for this column dimension, providing a balance between analysis time and resolution.
Injector Temperature
280°C
Ensures rapid and complete volatilization of the analyte upon injection.[2]
Injection Volume
1 µL
A typical injection volume to avoid column overloading.
Split Ratio
25:1
Prevents column overloading by diverting a majority of the injected sample, suitable for a 4 mg/mL sample concentration.[2]
Oven Program
- Initial Temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 300°C- Final Hold: 30.0 min at 300°C
This temperature program allows for the separation of a range of compounds with varying volatilities and ensures that any less volatile components are eluted from the column.[2]
Mass Spectrometer
Agilent MS or equivalent
Capable of providing detailed mass spectra for identification.
Ionization Mode
Electron Ionization (EI) at 70 eV
The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
MS Source Temp.
230°C
An optimal temperature to maintain ionization efficiency and prevent compound degradation.[2]
MS Quad Temp.
150°C
Ensures stable ion transmission through the quadrupole mass filter.[2]
MSD Transfer Line
280°C
Prevents condensation of the analyte as it passes from the GC to the MS.[2]
Acquisition Mode
Full Scan
Allows for the collection of a complete mass spectrum for identification.
Scan Range
30 - 550 amu
A wide scan range to capture all relevant fragment ions of 2-Ethylethcathinone and potential metabolites or impurities.[2]
Data Analysis and Interpretation
3.1. Retention Time: Under the specified conditions, 2-Ethylethcathinone is expected to have a retention time of approximately 7.949 minutes.[2] This should be confirmed by analyzing a certified reference standard.
3.2. Mass Spectrum: The electron ionization mass spectrum of 2-Ethylethcathinone will exhibit a characteristic fragmentation pattern. The obtained mass spectrum from the sample should be compared to a reference spectrum. Key fragments should be present and their relative abundances should match. While a molecular ion may or may not be visible, the fragmentation pattern is the key to identification.
3.3. Confirmation: Positive identification of 2-Ethylethcathinone requires both the retention time and the mass spectrum of the analyte in the sample to match those of a certified reference standard analyzed under identical conditions.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures are recommended:
Method Blank: An analysis of the extraction solvent without any sample should be performed to ensure there is no contamination from the reagents or glassware.
Positive Control: A certified reference standard of 2-Ethylethcathinone should be analyzed to confirm the retention time, mass spectrum, and overall system performance.
Negative Control: A matrix blank (a sample of the same type as the unknown, but known not to contain the analyte) should be analyzed to check for interferences from the matrix.
Method validation should be performed according to established international guidelines to determine parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy, especially for quantitative applications.[7][8]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 2-Ethylethcathinone by GC-MS. By following the detailed steps for sample preparation, instrumentation, and data analysis, and by understanding the rationale behind these choices, researchers and analysts can achieve reliable and defensible identification of this synthetic cathinone. Adherence to the principles of quality control and method validation is paramount for ensuring the integrity of the analytical results.
References
GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N - Semantic Scholar. (2023). Retrieved from [Link]
SWGDrug. (2013). 2-ethylethcathinone. Retrieved from [Link]
(PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood - ResearchGate. (n.d.). Retrieved from [Link]
Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC - NIH. (2021). Retrieved from [Link]
GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]
The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone - ResearchGate. (n.d.). Retrieved from [Link]
GC–MS Method for Quantification of Mephedrone in Human Blood Sample - Oxford Academic. (2017). Retrieved from [Link]
SWGDrug. (2013). 2-ethylmethcathinone. Retrieved from [Link]
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials - Unodc. (n.d.). Retrieved from [Link]
GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC - NIH. (2023). Retrieved from [Link]
Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
SWGDrug. (2013). 2-methylmethcathinone. Retrieved from [Link]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) transitions for 2-EEC
An Application Note and Protocol for the Quantification of 2-Ethoxyethyl Chloride (2-EEC) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This document provides a detailed guide for the developme...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Quantification of 2-Ethoxyethyl Chloride (2-EEC) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a detailed guide for the development of a sensitive and selective method for the quantification of 2-ethoxyethyl chloride (2-EEC), a significant pharmaceutical intermediate, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the principles of precursor ion selection, predict fragmentation pathways, and propose optimized Multiple Reaction Monitoring (MRM) transitions. This guide is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for 2-EEC in various matrices.
Introduction: The Analytical Imperative for 2-Ethoxyethyl Chloride (2-EEC)
2-Ethoxyethyl chloride (2-EEC), also known as 1-chloro-2-ethoxyethane, is a chemical intermediate with the molecular formula C4H9ClO and a molecular weight of 108.57 g/mol .[1][2][3] Its application as a pharmaceutical intermediate necessitates precise and reliable analytical methods to monitor its presence, quantify its concentration in reaction mixtures, and assess its potential carryover in final products. Given its chemical properties, including miscibility with water and a boiling point of 107-108°C, Liquid Chromatography (LC) is a suitable separation technique.[4]
Tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification of small molecules in complex matrices. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides a robust framework for developing a high-throughput, specific, and sensitive assay for 2-EEC.
Principle of the Method: LC-MS/MS and Multiple Reaction Monitoring (MRM)
The analytical approach is based on separating 2-EEC from other matrix components using reverse-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in MRM mode.
Ionization: 2-EEC is expected to ionize efficiently in positive mode Electrospray Ionization (ESI) by forming a protonated molecule, [M+H]+.
Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate the protonated molecular ion of 2-EEC. Due to the isotopic nature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two distinct precursor ions will be present.[5][6]
Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, they collide with an inert gas (e.g., argon), causing them to fragment into smaller, characteristic product ions.
Product Ion Selection (Q3): The third quadrupole (Q3) is set to filter for specific product ions. The combination of a specific precursor ion and a specific product ion is known as an "MRM transition."
For reliable quantification, at least two MRM transitions are monitored for each analyte: a primary transition for quantification (quantifier) and a secondary transition for confirmation (qualifier).[7] The ratio of the quantifier to qualifier ion signals should remain constant across all samples and standards, providing a high degree of confidence in the identification of the analyte.
Proposed Fragmentation Pathway of 2-EEC
The molecular weight of 2-EEC is 108.57 Da. The protonated precursor ions will be observed at m/z 109.1 (for the ³⁵Cl isotope) and m/z 111.1 (for the ³⁷Cl isotope). The fragmentation in the collision cell is predicted to occur at the weakest bonds of the protonated molecule.
Caption: Predicted fragmentation of protonated 2-EEC.
Based on established fragmentation mechanisms for ethers and halogenated compounds, the following product ions are proposed[8][9]:
m/z 73: This is a highly probable and stable fragment resulting from the neutral loss of hydrogen chloride (HCl). This would form a resonance-stabilized oxonium ion. This is an excellent candidate for the primary quantifier transition due to its likely high abundance.
m/z 47: This fragment corresponds to a protonated ethanol molecule, formed by the loss of chloroethene (C₂H₃Cl).
m/z 49/51: This isotopic pair corresponds to the chloromethyl cation ([CH₂Cl]⁺), resulting from the loss of ethanol. This would be a strong candidate for a qualifier transition.
Materials and Methods
Chemicals and Reagents
2-Ethoxyethyl chloride (2-EEC), analytical standard grade (≥98%)[1]
Methanol, LC-MS grade
Acetonitrile, LC-MS grade
Water, LC-MS grade
Formic acid, LC-MS grade
Ammonium acetate, LC-MS grade
Standard Solution Preparation
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-EEC standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 methanol:water mixture.
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the working stock solution in the same solvent composition as the final sample extract.
Add 1 mL of acetonitrile to precipitate any proteins or larger molecules.
Vortex for 1 minute.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube.
Evaporate the solvent under a gentle stream of nitrogen at 30°C.
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
Filter through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Provides good retention and peak shape for small polar molecules.
Mobile Phase A
Water with 0.1% Formic Acid
Promotes protonation for positive mode ESI.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic solvent for reverse-phase LC.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Gradient
5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
A standard gradient to elute the analyte and clean the column.
Injection Volume
5 µL
Can be adjusted based on sensitivity requirements.
Column Temp.
40°C
Ensures reproducible retention times.
Table 2: Mass Spectrometry and MRM Parameters
Parameter
Recommended Setting
Ionization Mode
ESI Positive
Capillary Voltage
3.0 kV
Source Temp.
150°C
Desolvation Temp.
400°C
Dwell Time
50 ms
Collision Gas
Argon
Table 3: Proposed MRM Transitions for 2-EEC
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Proposed CE (eV)
Use
2-EEC (³⁵Cl)
109.1
73.1
10-20
Quantifier
2-EEC (³⁵Cl)
109.1
49.1
15-25
Qualifier
2-EEC (³⁷Cl)
111.1
73.1
10-20
Confirmation
2-EEC (³⁷Cl)
111.1
51.1
15-25
Confirmation
Collision Energy (CE) values are starting points and require empirical optimization by infusing a standard solution and varying the CE to maximize product ion intensity.
Method Development and Validation: A Self-Validating System
A trustworthy protocol must be self-validating. The key to this is the systematic optimization and subsequent validation of the method.
Optimization of MS Parameters
Direct Infusion: Infuse a ~500 ng/mL solution of 2-EEC directly into the mass spectrometer.
Precursor Ion Confirmation: Obtain a full scan spectrum to confirm the presence and isotopic ratio of the [M+H]⁺ ions at m/z 109.1 and 111.1.
Product Ion Scan: Select m/z 109.1 as the precursor ion and perform a product ion scan to identify the major fragments.
Collision Energy Optimization: For each promising MRM transition (e.g., 109.1 -> 73.1), perform a CE ramp to determine the voltage that yields the highest product ion intensity. Repeat for all selected transitions.
Method Validation
The optimized method should be validated according to established guidelines, assessing parameters such as:
Linearity and Range: Analyze calibration standards to demonstrate a linear response over the desired concentration range. A correlation coefficient (r²) > 0.99 is typically required.
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Accuracy and Precision: Analyze replicate samples at multiple concentrations to assess intra-day and inter-day accuracy (% recovery) and precision (% RSD).
Selectivity: Analyze blank matrix samples to ensure no endogenous interferences co-elute and produce a signal in the monitored MRM transitions.
Matrix Effects: Evaluate the impact of the sample matrix on ionization efficiency by comparing the response of the analyte in neat solution versus a matrix-spiked sample.
Experimental Workflow Visualization
The overall analytical process can be summarized in the following workflow diagram.
Caption: General workflow for 2-EEC analysis by LC-MS/MS.
Conclusion
This application note outlines a comprehensive strategy for developing a robust and sensitive LC-MS/MS method for the quantification of 2-ethoxyethyl chloride. By leveraging the principles of MRM and systematic optimization, researchers can establish a reliable analytical protocol suitable for pharmaceutical development and quality control applications. The proposed MRM transitions, based on predictable fragmentation pathways, provide a strong foundation for method development, ensuring high selectivity and confidence in analytical results.
References
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods.
U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho.
U.S. Environmental Protection Agency. 2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302.
Multiple Reaction Monitoring (MRM) transitions and optimized MS... - ResearchGate. Available from: [Link]
Mass Spectrometry A-Level Fragmentation part 2 - YouTube. Available from: [Link]
ChemBK. 2-Ethoxyethylchloride. Available from: [Link]
doc brown's advanced organic chemistry revision notes. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram. Available from: [Link]
Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]
Scribd. Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Available from: [Link]
Application Note: Structural Elucidation of 2-Ethylethcathinone using NMR Spectroscopy
Introduction 2-Ethylethcathinone (2-EEC) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in prevalence on the illicit drug market.[1] The IUPAC name for this compound is 2-(ethylamino)-1...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Ethylethcathinone (2-EEC) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in prevalence on the illicit drug market.[1] The IUPAC name for this compound is 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one.[2] Due to the constant emergence of new cathinone derivatives with minor structural modifications, unambiguous identification is a critical challenge for forensic chemists, toxicologists, and drug development professionals.[3] While mass spectrometry is a primary tool for detecting these compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including the differentiation of positional isomers which can be challenging for other methods.[4]
This guide provides a comprehensive set of protocols for the analysis of 2-Ethylethcathinone hydrochloride using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The methodologies described herein are designed to provide a self-validating system for structure confirmation, ensuring the highest degree of scientific integrity.
Principle of NMR for Structural Elucidation
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5]
¹H NMR (Proton NMR): Identifies the different types of protons in a molecule based on their chemical shift (δ), reveals the number of protons of each type through integration, and shows neighboring protons through spin-spin coupling patterns (multiplicity).
¹³C NMR (Carbon NMR): Identifies the different types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C (~1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.[6]
2D NMR Spectroscopy: These experiments provide correlation data that reveal how atoms are connected.
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.[7]
HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are directly attached to which carbon atoms (one-bond C-H correlation).[8]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[8][9]
By combining these experiments, a complete and unambiguous assignment of the molecular structure can be achieved.
Experimental Design and Considerations
The causality behind experimental choices is paramount for obtaining high-quality, interpretable data.
1. Sample and Solvent Selection:
Synthetic cathinones are often encountered as hydrochloride salts, which are generally soluble in polar solvents.[10]
Deuterium Oxide (D₂O): An excellent choice for hydrochloride salts. It readily dissolves the sample and allows for the observation of exchangeable protons (like N-H), which will exchange with deuterium and disappear or broaden, providing useful structural information.
Deuterated Methanol (CD₃OD) or Chloroform (CDCl₃): Suitable for the free-base form of the compound. CDCl₃ is a common choice for general organic compounds.
Internal Standard: For quantitative analysis (qNMR) or precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the standard reference (0 ppm) for many organic solvents, while 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used for aqueous solutions like D₂O.[2]
2. Sample Concentration:
The amount of sample required depends on the specific experiment being performed.
¹H NMR: Requires a lower concentration, typically 1-5 mg dissolved in 0.6-0.7 mL of solvent.[11]
¹³C NMR and 2D Experiments: Due to the lower sensitivity of the ¹³C nucleus, higher concentrations of 5-30 mg are recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]
3. Instrumentation:
Spectrometer Frequency: Data for this guide is based on acquisition using a 400 MHz NMR spectrometer, which is a common instrument in many analytical laboratories.[2] Higher field strengths (e.g., 500 MHz or 600 MHz) will provide greater spectral dispersion and sensitivity.
Protocols for NMR Data Acquisition
The following protocols outline the step-by-step methodology for acquiring a full suite of NMR data for the structural confirmation of 2-Ethylethcathinone HCl.
Protocol 1: Sample Preparation
Weigh approximately 5-10 mg of the 2-Ethylethcathinone HCl sample.
Transfer the sample into a clean, dry 5 mm NMR tube.
Add approximately 0.7 mL of Deuterium Oxide (D₂O) containing a small amount of TSP as an internal reference (0.00 ppm).
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[11]
Carefully wipe the outside of the NMR tube before inserting it into the spectrometer.
Protocol 2: ¹H NMR Data Acquisition
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the D₂O solvent.
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
Set the acquisition parameters:
Pulse Program: Standard 90° pulse-acquire.
Spectral Width: A range covering approximately -2 to 12 ppm is sufficient.
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons. A longer delay of up to 45 seconds can be used for accurate integration in quantitative studies.[2]
Number of Scans (ns): 8 to 16 scans are typically adequate for a sample of this concentration.
Acquire the spectrum.
Process the data: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum by setting the TSP peak to 0.00 ppm.
Protocol 3: ¹³C NMR Data Acquisition
Use the same sample from the ¹H NMR experiment.
Tune the spectrometer probe for the ¹³C frequency.
Set the acquisition parameters for a proton-decoupled ¹³C experiment:
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
Spectral Width: A range of 0 to 220 ppm will cover all expected carbon signals, including the carbonyl carbon.[12]
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Acquire the spectrum.
Process the data: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum relative to the proton reference via the spectrometer's internal calibration.
Protocol 4: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
Use the same sample and maintain the same lock and shim conditions.
For each 2D experiment, select the appropriate parameter set from the spectrometer's library.
COSY:
Acquire a standard gradient-selected COSY (e.g., cosygpqf).
Set the spectral width in both dimensions to match the ¹H NMR spectrum.
Typically requires 2-4 scans per increment.
HSQC:
Acquire a gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2). This "edited" HSQC will show CH/CH₃ and CH₂ signals with opposite phases, aiding in identification.[8]
Set the F2 (proton) dimension spectral width to match the ¹H spectrum.
Set the F1 (carbon) dimension spectral width to match the ¹³C spectrum.
Typically requires 4-8 scans per increment.
HMBC:
Acquire a gradient-selected HMBC (e.g., hmbcgplpndqf).
Set the spectral widths for the proton and carbon dimensions as with the HSQC.
The long-range coupling delay is typically optimized for a J-coupling of 8 Hz, which is a good compromise for detecting 2- and 3-bond correlations.[7]
Typically requires 8-16 scans per increment to achieve adequate signal.
Process all 2D spectra using the appropriate software, applying Fourier transform in both dimensions, phase correction, and baseline correction.
Data Analysis and Interpretation
The combination of 1D and 2D spectra allows for the complete assignment of the 2-Ethylethcathinone structure.
Structure of 2-Ethylethcathinone:
Expected ¹H NMR Spectral Features (in D₂O):
Aromatic Region (7.4-7.8 ppm): Four protons on the ortho-substituted benzene ring will appear as a complex multiplet pattern.
Methine Proton (CH, H-2, ~5.0 ppm): A quartet or multiplet due to coupling with the adjacent methyl group (H-3) and potentially the N-H proton (if not fully exchanged).
N-CH₂ Protons (H-1', ~3.0-3.3 ppm): A quartet coupled to the methyl protons of the N-ethyl group (H-2').
Aromatic-CH₂ Protons (H-1'', ~2.7-2.9 ppm): A quartet coupled to the methyl protons of the aromatic ethyl group (H-2'').
Methyl Protons (CH₃, H-3, ~1.4 ppm): A doublet coupled to the methine proton (H-2).
N-CH₂-CH₃ Protons (H-2', ~1.2 ppm): A triplet coupled to the N-methylene protons (H-1').
Aromatic-CH₂-CH₃ Protons (H-2'', ~1.1 ppm): A triplet coupled to the aromatic-methylene protons (H-1'').
Expected ¹³C NMR Spectral Features:
Carbonyl Carbon (C=O, C-1): ~195-205 ppm. This peak is often broad and of lower intensity.
Aromatic Carbons: ~125-145 ppm. Six signals are expected, two of which will be quaternary (no attached protons) and will appear weaker.
Methine Carbon (CH, C-2): ~60-70 ppm.
N-CH₂ Carbon (C-1'): ~40-50 ppm.
Aromatic-CH₂ Carbon (C-1''): ~25-35 ppm.
Methyl Carbons (C-3, C-2', C-2''): ~10-20 ppm.
2D NMR Correlation Strategy:
Identify Spin Systems with COSY: Trace the correlations from proton to proton. This will clearly define the two separate ethyl groups (-CH₂-CH₃) and the -CH-CH₃ moiety.
Assign Direct C-H Bonds with HSQC: Overlay the HSQC spectrum on the ¹³C spectrum. Each cross-peak links a proton signal on the F2 axis to its directly attached carbon on the F1 axis. This allows for the unambiguous assignment of all protonated carbons.
Assemble the Skeleton with HMBC: This is the final step in confirming the structure. Key expected correlations include:
From the methine proton (H-2) to the carbonyl carbon (C-1) and the aromatic carbons.
From the aromatic protons to the carbonyl carbon (C-1) and the aromatic ethyl group carbons (C-1'', C-2'').
From the N-methylene protons (H-1') to the methine carbon (C-2) and the N-ethyl methyl carbon (C-2').
From the aromatic methylene protons (H-1'') to the aromatic carbons.
Data Summary
The following table summarizes the expected chemical shifts for 2-Ethylethcathinone based on published data and chemical shift predictions.[2]
Atom Number
Type
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Key HMBC Correlations
1
C=O
-
~200
H-2, Aromatic-H, H-1''
2
CH
~5.0 (m)
~65
C-1, C-3, Aromatic-C, C-1'
3
CH₃
~1.4 (d)
~15
C-1, C-2
1'
N-CH₂
~3.1 (q)
~45
C-2, C-2'
2'
CH₃
~1.2 (t)
~12
C-1'
Ar-C (ipso-1)
C
-
~135
H-2, Aromatic-H, H-1''
Ar-C (ipso-2)
C
-
~142
Aromatic-H, H-1'', H-2''
Ar-CH (x4)
CH
~7.4-7.8 (m)
~126-133
C-1, Other Ar-C, C-1''
1''
Ar-CH₂
~2.8 (q)
~28
Ar-C, C-2''
2''
CH₃
~1.1 (t)
~14
Ar-C, C-1''
Note: Actual chemical shifts may vary slightly depending on solvent, concentration, and pH.
Workflow Visualization
The logical workflow for the NMR analysis of 2-Ethylethcathinone is depicted below.
Caption: Workflow for the structural elucidation of 2-Ethylethcathinone by NMR.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural identification and characterization of 2-Ethylethcathinone. The orthogonal data obtained from ¹H, ¹³C, COSY, HSQC, and HMBC experiments create a self-validating dataset that allows for the complete assignment of the molecular structure, which is essential for forensic, clinical, and pharmaceutical research. The protocols and guidelines presented here offer a standardized approach to ensure accurate and reliable results.
References
2D NMR. (n.d.). EPFL. Retrieved February 4, 2026, from [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 4, 2026, from [Link]
1H and 13C NMR spectral data of compounds 1-2. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (2016). United Nations Office on Drugs and Crime. Retrieved February 4, 2026, from [Link]
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2021). United Nations Office on Drugs and Crime. Retrieved February 4, 2026, from [Link]
Krummel, J. N., et al. (2015). Application of High-field NMR Spectroscopy for Differentiating Cathinones for Forensic Identification. Undergraduate Research Journal. Retrieved February 4, 2026, from [Link]
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved February 4, 2026, from [Link]
NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. (2024). Molecules. Retrieved February 4, 2026, from [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 4, 2026, from [Link]
2-ethylethcathinone. (2013, May 3). SWGDrug. Retrieved February 4, 2026, from [Link]
NMR Spectroscopy Applied in Identification of Synthetic Drugs. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved February 4, 2026, from [Link]
Ethcathinone. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
Introduction to 13C-NMR Spectroscopy. (n.d.). Retrieved February 4, 2026, from [Link]
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 4, 2026, from [Link]
2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. Retrieved February 4, 2026, from [Link]
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Journal of Student Research. Retrieved February 4, 2026, from [Link]
Selected NMR and MS Spectra. (2007). Wiley-VCH. Retrieved February 4, 2026, from [Link]
4-Ethylmethcathinone. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
Application Note: Synthesis and Purification of 2-Ethylethcathinone (2-EEC) Reference Standards
This Application Note is designed for research scientists and forensic toxicologists requiring high-purity reference standards for 2-Ethylethcathinone (2-EEC) . It prioritizes reproducibility, safety, and analytical rigo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and forensic toxicologists requiring high-purity reference standards for 2-Ethylethcathinone (2-EEC) . It prioritizes reproducibility, safety, and analytical rigor.
Executive Summary
2-Ethylethcathinone (2-EEC) is a regioisomer of the substituted cathinone class, structurally defined by an ethyl group at the ortho position of the phenyl ring and an N-ethyl substitution. As a New Psychoactive Substance (NPS), its forensic identification requires reference standards with purity >98.5% to distinguish it from isobaric isomers (e.g., 3-EEC, 4-EEC, dimethylated analogs).
This protocol details the regiospecific synthesis of racemic 2-EEC hydrochloride. Unlike general "bucket chemistry" found in clandestine literature, this guide employs mechanistic control to minimize by-products (pyrazines, dimers) and maximize yield, ensuring the final product meets ISO 17034 requirements for reference materials.
Soluble in water, methanol, ethanol; Insoluble in diethyl ether
Safety & Pre-Experimental Directives
CRITICAL WARNING: This protocol involves the generation of
-bromoketones , which are potent lachrymators (tear gas agents).
Engineering Controls: All reactions involving bromine or the intermediate 2-bromo-1-(2-ethylphenyl)propan-1-one must be performed in a functioning fume hood with a face velocity of >100 fpm.
Quenching Protocols: Have a saturated Sodium Thiosulfate (
) solution ready to neutralize bromine spills immediately.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Synthetic Route & Mechanism
The synthesis follows a three-phase pathway designed to overcome the steric hindrance imposed by the ortho-ethyl group.
Figure 1: Step-wise synthesis pathway for 2-EEC HCl.
Detailed Experimental Protocol
Phase 1:
-Bromination of 2-Ethylpropiophenone
The ortho-ethyl group creates steric bulk, making the carbonyl oxygen less accessible for protonation and subsequent enolization. We use Glacial Acetic Acid (GAA) as a solvent to catalyze enol formation.
Reagents:
1-(2-ethylphenyl)propan-1-one (10.0 g, 61.6 mmol)
Bromine (
) (9.8 g, 61.3 mmol, 1.0 eq)
Glacial Acetic Acid (50 mL)
Hydrobromic acid (48%, 2 drops) – Initiator
Procedure:
Dissolve the ketone in GAA in a 250 mL round-bottom flask (RBF). Add 2 drops of HBr.
Prepare a dropping funnel with
dissolved in 10 mL GAA.
Initiation: Add 1 mL of the bromine solution. Stir at RT until the orange color disappears (indicating enol consumption).
Addition: Add the remaining bromine dropwise over 60 minutes. Maintain temperature
to prevent poly-bromination.
Work-up: Pour the mixture into ice-cold water (200 mL). The product is an oil/solid. Extract with Dichloromethane (DCM) (
mL).
Wash DCM layer with saturated
(until neutral pH) and brine. Dry over .
Evaporate solvent to yield the
-bromo intermediate as a yellow oil. Proceed immediately to Phase 2 due to instability.
Phase 2: Amination (Nucleophilic Substitution)
The steric hindrance at the ortho position protects the carbonyl but also slows the
attack at the alpha carbon. We use a large excess of ethylamine to drive kinetics and act as a proton scavenger.
Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
Work-up: Evaporate THF. Resuspend residue in dilute HCl (1M). Wash with Diethyl Ether (to remove unreacted ketone/bromo compound).
Basification: Basify the aqueous layer with NaOH (20%) to pH 12. The freebase will separate as an oil.
Extract with DCM, dry over
, and evaporate to yield crude 2-EEC freebase .
Phase 3: Salt Formation & Crystallization
Freebase cathinones are unstable and prone to dimerization (formation of pyrazines). Immediate conversion to the HCl salt is required.
Procedure:
Dissolve the freebase oil in a minimum amount of dry Isopropanol (IPA) or Acetone.
Add HCl in Dioxane (4M) or bubble dry HCl gas until pH reaches ~3.
Precipitation usually occurs immediately. If not, add cold Diethyl Ether until turbid and store at
.
Filter the white solid and wash with cold Ether.
Purification Strategy
For reference standard grade (>98.5%), simple recrystallization may be insufficient if "isocathinone" impurities are present.
Figure 2: Purification decision tree ensuring ISO-compliant purity.
Recrystallization Protocol:
Solvent System: Methanol/Diethyl Ether (1:10).
Dissolve salt in hot MeOH. Add Ether until cloudy. Cool slowly to
.
Analytical Validation (Self-Validating System)
To certify the material, the following data must be acquired.
A. Nuclear Magnetic Resonance (
-NMR)
Solvent:
The ortho-ethyl substitution breaks the symmetry of the aromatic region compared to para-isomers.
Shift ( ppm)
Multiplicity
Integration
Assignment
7.40 – 7.60
Multiplet
4H
Aromatic Ring (Asymmetric)
5.10
Quartet
1H
Methine ()
3.05
Multiplet
2H
2.75
Quartet
2H
(Ring Ethyl)
1.55
Doublet
3H
1.25
Triplet
3H
1.15
Triplet
3H
B. Mass Spectrometry (GC-MS)[4][5]
Molecular Ion:
205 (weak/absent in EI).
Base Peak:
72 (Iminium ion, ).
Alpha-Cleavage: Loss of benzoyl fragment.
C. HPLC Purity
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase: A: 0.1% Formic Acid in
; B: Acetonitrile.
Gradient: 5% B to 90% B over 15 min.
Detection: UV @ 250 nm.
Acceptance Criteria: Single peak, Area % > 98.5%.
Storage and Stability
Storage:
, protected from light and moisture.
Stability: The HCl salt is stable for >2 years under these conditions. Freebase degrades within weeks.
References
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 2-Ethylethcathinone. Retrieved from [Link]
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Synthetic cathinones drug profile. Retrieved from [Link]
Application Note: Quantitative Analysis of 2-Ethylethcathinone (2-EEC) in Whole Blood via LC-MS/MS
Abstract & Scope This application note details a robust protocol for the extraction and quantification of 2-Ethylethcathinone (2-EEC) in human whole blood. As a structural isomer of 4-MEC and 3-MEC, 2-EEC presents unique...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust protocol for the extraction and quantification of 2-Ethylethcathinone (2-EEC) in human whole blood. As a structural isomer of 4-MEC and 3-MEC, 2-EEC presents unique challenges regarding isomeric separation and beta-keto instability. This guide moves beyond generic extraction, focusing on Mixed-Mode Cation Exchange (MCX) to eliminate phospholipid suppression and Biphenyl stationary phases to achieve critical chromatographic resolution between isobaric interferences.
Target Audience: Forensic Toxicologists, Clinical Chemists, and R&D Scientists.
Introduction: The Stability Challenge
2-Ethylethcathinone belongs to the synthetic cathinone class, characterized by a beta-keto moiety on the phenethylamine backbone. This structural feature renders the molecule highly susceptible to:
Enzymatic Reduction: Conversion to the corresponding alcohol (dihydro-metabolites) by blood esterases/reductases.
pH-Dependent Degradation: Rapid hydrolysis and oxidative degradation in alkaline or neutral environments.
Critical Insight: Standard EDTA preservation is insufficient for cathinones. Immediate inhibition of enzymatic activity (using Sodium Fluoride) and pH stabilization (acidification) are prerequisites for accurate quantification.
Chemical Profile: 2-Ethylethcathinone
Formula: C13H19NO
Molecular Weight: 205.30 g/mol
pKa: ~8.5 (Basic amine)
LogP: ~2.8 (Moderately lipophilic)
Materials & Reagents
Standards: 2-Ethylethcathinone HCl (1 mg/mL in MeOH).
Internal Standard (IS): 2-Ethylethcathinone-d5 (preferred) or Mephedrone-d3.
We utilize Mixed-Mode Cation Exchange (MCX) to exploit the basicity of 2-EEC (pKa ~8.5), allowing for a rigorous organic wash that removes neutral lipids and acidic interferences.
Detailed Protocol:
Sample Pre-treatment:
Aliquot 200 µL of Whole Blood into a microcentrifuge tube.
Add 20 µL Internal Standard working solution (100 ng/mL).
Add 600 µL of 1% Formic Acid in Water (Acidification lyses cells and ionizes the basic drug).
Vortex for 30 seconds. Centrifuge at 10,000 RPM for 5 minutes to pellet cellular debris.
SPE Cartridge Conditioning:
1 mL Methanol.
1 mL Water.
Loading:
Load the supernatant from Step 1 onto the SPE cartridge. Flow rate: <1 mL/min.[2]
Washing (The "Clean-up"):
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).
Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/matrix). Note: Since 2-EEC is charged (protonated) and bound by ion-exchange, it will not elute in 100% MeOH.
Elution:
Elute with 1 mL of 5% Ammonium Hydroxide in Ethyl Acetate:Isopropanol (85:15) .
Mechanism:[3] The base neutralizes the drug (breaking the ion-exchange bond), and the organic solvent elutes it.
Reconstitution:
Evaporate to dryness under Nitrogen at 40°C.
Reconstitute in 100 µL Mobile Phase A/B (90:10) .
Visualizing the Logic
The following diagrams illustrate the stability logic and the extraction workflow.
Caption: Figure 1. Stability profile of 2-EEC in blood, highlighting degradation risks and necessary stabilization interventions.
Caption: Figure 2.[4] Optimized SPE-LC-MS/MS workflow for 2-EEC extraction and quantification.
LC-MS/MS Methodology
Chromatographic Conditions
Separating 2-EEC from its isomers (3-MEC, 4-MEC) is critical. A Biphenyl column provides superior pi-pi selectivity compared to standard C18 columns, allowing for baseline resolution of positional isomers.
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Note: Transitions are predicted based on typical ethcathinone fragmentation patterns (loss of water from beta-keto reduction in source or alpha-cleavage). Exact CE values must be optimized per instrument.
Validation Criteria (Self-Validating System)
To ensure the protocol is "self-validating" as per E-E-A-T standards, every batch must include:
Matrix Match: Calibrators prepared in blank human blood, not solvent.
Negative Control: Blank blood + IS (checks for interferences/isomers).
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Link
Concheiro, M., et al. (2013). Quantification of synthetic cathinones in blood by LC-MS/MS. Analytical and Bioanalytical Chemistry. Link
Phenomenex. (2018). Resolution of Isobaric Cathinones using Biphenyl Selectivity. Technical Application Note. Link
Fourier-transform infrared spectroscopy (FTIR) identification of 2-EEC
An Application Guide to the Forensic Identification of 2-Ethylethcathinone (2-EEC) by Fourier-Transform Infrared Spectroscopy (FTIR) Authored by: Gemini, Senior Application Scientist Abstract This document provides a com...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Forensic Identification of 2-Ethylethcathinone (2-EEC) by Fourier-Transform Infrared Spectroscopy (FTIR)
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the identification of 2-ethylethcathinone (2-EEC), a synthetic cathinone, using Fourier-Transform Infrared (FTIR) spectroscopy. As novel psychoactive substances (NPS) continue to emerge, rapid and unambiguous identification is a critical challenge in forensic science.[1] FTIR spectroscopy serves as a powerful, non-destructive technique for this purpose, providing a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups.[2] This application note details the fundamental principles, a step-by-step protocol for analysis using Attenuated Total Reflectance (ATR), interpretation of the resulting spectrum, and the characteristic vibrational frequencies for 2-EEC hydrochloride.
Introduction: The Challenge of Synthetic Cathinones
Synthetic cathinones, often marketed as "legal highs," are a broad class of NPS designed to mimic the effects of controlled stimulants like cocaine and amphetamines.[3][4] 2-Ethylethcathinone (2-EEC), chemically known as 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one, is one such derivative.[5] The constant introduction of new analogues with minor structural modifications presents a significant challenge for forensic laboratories, necessitating robust and reliable analytical methods.
FTIR spectroscopy is an indispensable tool in this context. It is a confirmatory technique that provides structural information, making it ideal for distinguishing between closely related compounds and isomers, a task that can be challenging for other methods like gas chromatography-mass spectrometry (GC-MS) alone.[6][7] The speed, minimal sample preparation, and non-destructive nature of modern FTIR, particularly with an ATR accessory, make it a frontline technique in seized drug analysis.[8][9]
Foundational Principles: FTIR and Molecular Vibrations
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes.[8] This absorption pattern creates a spectrum that is a unique "fingerprint" of the molecule.
The key to interpreting an FTIR spectrum is to associate absorption bands (peaks at specific wavenumbers, cm⁻¹) with the vibrations of specific functional groups.[10][11] For a molecule like 2-EEC, the primary functional groups of interest are:
Carbonyl Group (C=O): This group typically produces a strong, sharp absorption band in the 1800-1650 cm⁻¹ region.[3]
Aromatic Ring (C=C): The phenyl group exhibits characteristic stretching vibrations within the ring, usually appearing in the 1600-1450 cm⁻¹ region.
Amine Salt (N-H): As 2-EEC is often encountered as a hydrochloride salt, the secondary amine group (R₂NH₂⁺) will show broad absorption bands in the 2700-2400 cm⁻¹ range due to N-H stretching vibrations.[3]
Alkyl Groups (C-H): Stretching and bending vibrations of the ethyl and methyl groups will appear in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.
By identifying these characteristic bands, an analyst can confidently confirm the presence of a cathinone structure.
Experimental Protocol: Analysis of 2-EEC by FTIR-ATR
This protocol outlines the standard operating procedure for analyzing a solid powder sample of suspected 2-EEC using an FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for seized drug powders as it requires no sample preparation (like creating KBr pellets) and is easily cleaned.[8]
Ensure the diamond ATR crystal is clean. Wipe the surface with a lint-free swab lightly dampened with isopropyl alcohol and allow it to dry completely.
Collect a background spectrum. This is a critical step to measure the ambient environment (atmospheric water vapor and CO₂) and computationally subtract it from the sample spectrum. A valid background is essential for data integrity.
Rationale: Failure to acquire a clean, recent background will result in prominent atmospheric peaks (around 2360 cm⁻¹ for CO₂ and broad bands around 3400 cm⁻¹ and 1640 cm⁻¹ for H₂O) interfering with the sample spectrum.
Sample Application:
Place a small amount of the powder sample (typically 1-2 mg is sufficient) directly onto the center of the diamond ATR crystal.
Rationale: The goal is to ensure complete coverage of the crystal surface to maximize contact and produce a strong, high-quality signal.
Pressure Application:
Lower the integrated pressure anvil onto the sample until it makes firm and even contact. If the device has a pressure clamp, turn it until it clicks or indicates that sufficient pressure has been applied.
Rationale: Good contact between the sample and the ATR crystal is necessary for the infrared beam (the evanescent wave) to penetrate the sample effectively. Insufficient pressure leads to a weak and noisy spectrum.
Spectrum Acquisition:
Collect the sample spectrum using validated instrument parameters. The following parameters are recommended based on established forensic laboratory methods:[5]
Number of Scans: 32
Resolution: 4 cm⁻¹
Spectral Range: 4000 - 400 cm⁻¹
Rationale: Co-adding 32 scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for identification purposes and provides a good balance between detail and acquisition time.
Data Processing and Analysis:
The resulting spectrum should be automatically ratioed against the collected background, yielding a spectrum in either % Transmittance or Absorbance.
Perform an ATR correction if required by your software/SOP. This correction accounts for the variation in the depth of penetration of the evanescent wave with wavenumber.
Compare the acquired spectrum against a reference spectrum from a validated library (e.g., SWGDRUG, NIST).
Manually identify and label the principal absorption peaks and compare them to known values for 2-EEC.
Cleaning:
Retract the pressure anvil, remove the bulk of the powder sample, and clean the crystal surface thoroughly with a solvent-dampened swab as described in Step 1.
Rationale: Prevents cross-contamination between samples, which is a cornerstone of forensic analytical integrity.
Experimental Workflow Diagram
Caption: Workflow for the identification of 2-EEC using FTIR-ATR.
Data Interpretation: The Spectrum of 2-EEC
The FTIR spectrum of 2-EEC hydrochloride (HCl) exhibits several characteristic absorption bands that confirm its molecular structure. The data presented below is derived from the SWGDRUG library, an authoritative source for forensic drug analysis.[5]
Characteristic FTIR Absorption Bands for 2-EEC HCl
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
Associated Functional Group
3057
Medium
C-H Stretch
Aromatic Ring
2926 - 2800
Strong, Broad
C-H Stretch
Alkyl (Ethyl, Methyl) Groups
2698 - 2474
Strong, Broad
N-H Stretch
Secondary Amine Salt (-NH₂⁺-)
1687
Very Strong
C=O Stretch (Ketone)
Carbonyl
1599
Medium
C=C Stretch
Aromatic Ring
1454
Medium
C-H Bend
Alkyl (CH₂/CH₃) Groups
1223
Strong
C-N Stretch
Amine
756
Strong
C-H Bend (Out-of-Plane)
Ortho-disubstituted Aromatic Ring
Data sourced from the SWGDRUG Mass Spectral Library.[5]
Analysis of Key Spectral Features
The Carbonyl Stretch (1687 cm⁻¹): The most prominent peak in the spectrum is the very strong absorption at 1687 cm⁻¹. This is the definitive signature of the ketone's carbonyl group and is a common feature across all synthetic cathinones.[3] Its high intensity is due to the large change in dipole moment during the stretching vibration.
The Amine Salt Region (2698-2474 cm⁻¹): The presence of broad, strong bands in this lower frequency range is indicative of an amine salt, in this case, the ethylamino group protonated as a hydrochloride. These broad features are characteristic of the N-H stretching vibrations in a hydrogen-bonded salt lattice.
Aromatic and Alkyl Regions: Peaks at 3057 cm⁻¹ and 1599 cm⁻¹ confirm the presence of the aromatic ring. The strong C-H out-of-plane bending at 756 cm⁻¹ is highly characteristic of an ortho-disubstituted (1,2-disubstituted) benzene ring, which is a key structural feature of 2-EEC. The strong absorptions between 2926 and 2800 cm⁻¹ are due to the C-H stretching of the multiple alkyl groups (the two ethyl groups and the alpha-methyl group).
Logical Relationship Diagram: Structure to Spectrum
Technical Support Center: 2-Ethylethcathinone (2-EEC) Detection in Biological Fluids
Welcome to the technical support center for the analysis of 2-Ethylethcathinone (2-EEC) in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 2-Ethylethcathinone (2-EEC) in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate and precise quantification of 2-EEC. Here, we will delve into the intricacies of minimizing matrix effects, a critical challenge in bioanalysis, and provide you with field-proven insights to ensure the integrity of your experimental results.
Understanding the Challenge: Matrix Effects in 2-EEC Analysis
The accurate quantification of 2-Ethylethcathinone (2-EEC), a synthetic cathinone, in complex biological fluids such as blood, plasma, and urine is frequently complicated by matrix effects. These effects arise from co-eluting endogenous or exogenous components of the sample that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1]
This guide provides a comprehensive overview of strategies to mitigate these effects, from sample preparation to analytical instrumentation, ensuring robust and reliable data.
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am observing significant ion suppression for 2-EEC in my plasma samples when using LC-MS/MS. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common challenge in the LC-MS/MS analysis of biological samples and can be caused by several factors.[2]
Co-eluting Phospholipids: Plasma is rich in phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[3] These molecules can co-elute with your analyte and compete for ionization, reducing the signal of 2-EEC.
Solution:
Optimize Chromatographic Separation: Modify your LC gradient to better separate 2-EEC from the phospholipid elution zone. A slower gradient or a different stationary phase can be effective.
Employ Phospholipid Removal Strategies: Utilize specialized solid-phase extraction (SPE) cartridges or plates designed for phospholipid removal. Alternatively, protein precipitation followed by a phospholipid removal step can be highly effective.[3]
High Salt Concentration: Salts from buffers or the biological matrix itself can lead to the formation of adducts and reduce the ionization efficiency of your analyte.
Solution:
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering salts.[4] However, this may compromise the limit of quantification (LOQ).
Optimize Sample Preparation: Ensure your sample preparation method, such as SPE or liquid-liquid extraction (LLE), effectively removes salts.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for 2-EEC (e.g., 2-EEC-d5) will co-elute with the analyte and experience similar matrix effects.[5] This allows for accurate correction of signal suppression, leading to more reliable quantification.[5]
Q2: My recovery of 2-EEC from urine samples using Liquid-Liquid Extraction (LLE) is consistently low and variable. What factors should I investigate?
A2: Low and inconsistent recovery in LLE can be attributed to several factors related to the extraction chemistry.
Incorrect pH: The extraction efficiency of basic compounds like 2-EEC is highly dependent on the pH of the aqueous phase. 2-EEC, being a secondary amine, will be protonated at acidic pH, making it more water-soluble and difficult to extract into an organic solvent.
Solution: Adjust the pH of the urine sample to a basic pH (typically pH 9-11) before extraction. This will deprotonate the amine group, making the molecule more non-polar and readily extractable into an organic solvent.
Inappropriate Organic Solvent: The choice of organic solvent is critical for efficient extraction.
Solution: A systematic evaluation of different organic solvents should be performed. For cathinones, solvents like ethyl acetate, or mixtures such as ethyl acetate:hexane have been used effectively.[6] Dichloromethane has also been shown to provide good recovery for some analytes.[6]
Insufficient Mixing or Emulsion Formation: Inadequate mixing will result in incomplete extraction, while overly vigorous mixing can lead to the formation of emulsions, which are difficult to break and can trap the analyte.
Solution: Optimize the mixing time and intensity (e.g., vortexing speed). If emulsions form, centrifugation at a higher speed or the addition of a small amount of a de-emulsifying agent (e.g., a saturated salt solution) can be helpful.
Q3: I am seeing a high background signal and interfering peaks in my chromatograms when analyzing 2-EEC in whole blood after protein precipitation. How can I get a cleaner extract?
A3: Protein precipitation (PPT) is a simple and fast method, but it is also the least selective, often resulting in a "dirtier" extract with significant matrix components remaining in the supernatant.[7]
Choice of Precipitation Solvent: The type and volume of the organic solvent used for PPT can impact the cleanliness of the extract.
Solution: Acetonitrile is generally more effective at precipitating proteins than methanol.[8] Experiment with different ratios of acetonitrile to plasma (e.g., 2:1, 3:1, 4:1 v/v) to find the optimal balance between protein removal and analyte recovery.[8][9]
Post-Precipitation Cleanup: A simple PPT may not be sufficient for complex matrices like whole blood.
Solution: Combine PPT with a subsequent cleanup step. A common and effective approach is to perform PPT with acetonitrile, followed by a pass-through solid-phase extraction (SPE) step to remove remaining interferences.[10]
Alternative Extraction Method: For the cleanest extracts, consider more selective sample preparation techniques.
Solution: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than PPT.[11] While more time-consuming, they can significantly improve the quality of your data.
Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction of 2-EEC from biological fluids.
Protocol 1: Solid-Phase Extraction (SPE) of 2-EEC from Human Plasma
This protocol is designed for high recovery and excellent sample cleanup, making it suitable for sensitive LC-MS/MS analysis.
Deuterated 2-EEC internal standard (e.g., 2-EEC-d5)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Formic acid
Ammonium hydroxide
Deionized water
Vortex mixer
Centrifuge
SPE manifold
Evaporator (e.g., nitrogen evaporator)
Procedure:
Sample Pre-treatment:
To 500 µL of human plasma in a polypropylene tube, add the deuterated internal standard to a final concentration of 10 ng/mL.
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
Centrifuge at 3000 x g for 10 minutes.
SPE Cartridge Conditioning:
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
Sample Loading:
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
Washing:
Wash the cartridge with 1 mL of 0.1 M acetic acid.
Wash the cartridge with 1 mL of methanol.
Dry the cartridge under vacuum for 5 minutes.
Elution:
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of 2-EEC from Human Urine
This protocol is a cost-effective method that can provide good recovery when optimized.
Materials:
Human urine
2-EEC standard solution
Deuterated 2-EEC internal standard (e.g., 2-EEC-d5)
Sodium hydroxide (1 M)
Ethyl acetate (HPLC grade)
Sodium sulfate (anhydrous)
Vortex mixer
Centrifuge
Evaporator (e.g., nitrogen evaporator)
Procedure:
Sample Preparation:
To 1 mL of human urine in a glass tube, add the deuterated internal standard to a final concentration of 10 ng/mL.
Add 100 µL of 1 M sodium hydroxide to adjust the pH to >10. Vortex for 10 seconds.
Extraction:
Add 3 mL of ethyl acetate to the tube.
Cap the tube and vortex for 2 minutes.
Centrifuge at 3000 x g for 5 minutes to separate the layers.
Collection and Drying:
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
Evaporation and Reconstitution:
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) of 2-EEC from Whole Blood
This is a rapid method suitable for high-throughput screening, but may require further optimization for quantitative analysis.
Materials:
Whole blood (K2-EDTA as anticoagulant)
2-EEC standard solution
Deuterated 2-EEC internal standard (e.g., 2-EEC-d5)
Acetonitrile (cold, -20°C)
Vortex mixer
Centrifuge
Procedure:
Precipitation:
To 100 µL of whole blood in a microcentrifuge tube, add the deuterated internal standard to a final concentration of 10 ng/mL.
Add 300 µL of cold acetonitrile.
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation:
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Collection:
Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
Evaporation and Reconstitution (Optional but Recommended):
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method is a critical decision that impacts the quality of your data. The following table summarizes the expected performance of the different methods for the analysis of synthetic cathinones.
Note: The values presented are typical for synthetic cathinones and may vary for 2-EEC. Method validation is essential to determine the exact performance for your specific application.
Visualizing the Workflow
To aid in your experimental design and troubleshooting, we have provided the following diagrams.
Workflow for Selecting a Sample Preparation Method
Caption: Decision tree for selecting a sample preparation method.
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting decision tree for ion suppression.
Frequently Asked Questions (FAQs)
Q: What is the stability of 2-EEC in biological samples?
A: The stability of synthetic cathinones in biological matrices is a critical consideration. Generally, cathinones can be unstable, and their stability is influenced by factors such as temperature, pH, and the presence of enzymes. For fluoromethcathinone, it has been shown that substitution at the ortho position of the aromatic ring, as in 2-EEC, is the least stable.[14] It is recommended to store samples at -20°C or lower and to process them as soon as possible.[2] It is also advisable to perform stability studies as part of your method validation to understand the degradation profile of 2-EEC in your specific matrix and storage conditions.
Q: Is a deuterated internal standard for 2-EEC commercially available?
A: The availability of specific deuterated internal standards for novel psychoactive substances like 2-EEC can be limited. If a commercial standard is not available, you may need to consider using a structurally similar deuterated cathinone as an internal standard. However, it is important to validate that the chosen internal standard behaves similarly to 2-EEC during extraction and ionization. For the most accurate quantification, custom synthesis of a deuterated 2-EEC standard is the best option.[5][15]
Q: Can I use GC-MS for the analysis of 2-EEC?
A: Yes, GC-MS can be used for the analysis of 2-EEC.[16] However, synthetic cathinones are often thermally labile, and derivatization may be necessary to improve their chromatographic properties and prevent degradation in the hot injector port.[17] LC-MS/MS is often preferred for its ability to analyze these compounds without derivatization and with high sensitivity and selectivity.[18]
Q: How do I quantitatively assess the matrix effect?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
References
SWGDrug. (2013, May 3). 2-ethylethcathinone. Retrieved from [Link]
DeVasto, J. (2015). METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES AND INVESTIGATION OF THEIR METABOLISM USING HUMAN MICROSOMES. University of Rhode Island. Retrieved from [Link]
Gates, K. L., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of forensic sciences, 66(4), 1436–1447. [Link]
Çelik, U., & Yılmaz, M. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Research in Pharmacy, 26(5), 1335-1342. [Link]
SWGDrug. (2013, April 26). 2-ethylmethcathinone. Retrieved from [Link]
Clavijo, C., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Separations, 7(3), 53. [Link]
Agilent Technologies. (2020, September 9). Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS. Retrieved from [Link]
Al-Asmari, A. I., et al. (2020). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. International journal of molecular sciences, 21(22), 8758. [Link]
Frick, L. W., et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. Journal of analytical toxicology, 40(8), 611–620. [Link]
Soh, Y. N., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug testing and analysis, 6(7-8), 696–704. [Link]
Hong, S. I., et al. (2014). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. Korean journal for food science of animal resources, 34(6), 768–775. [Link]
Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 785(2), 263–275. [Link]
Barroso, M., et al. (2021). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC–MS. Journal of Analytical Toxicology, 45(3), 256-265. [Link]
Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]
Biel-Glesson, S., et al. (2019). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 9(10), 226. [Link]
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
Gleason, P. M., & Hamper, B. C. (2015). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium. Retrieved from [Link]
Fabian, E., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Archives of Toxicology, 98(1), 2487-2539. [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
Wang, X., et al. (2023). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in oncology, 13, 1168434. [Link]
Faria, J., et al. (2021). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS. Journal of analytical toxicology, 45(3), 256–265. [Link]
Inc., A. T. (2000). Comparison of different extraction techniques for the determination of polychlorinated organic compounds in sediment. Journal of Chromatography A, 893(2), 395-404. [Link]
Dolder, P. C., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 220, 114980. [Link]
Al-Ghobashy, M. A., et al. (2016). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. American Journal of Analytical Chemistry, 7(11), 837-852. [Link]
Gottardo, R., et al. (2023). Comparison of two methods for the extraction of ethylglucuronide from hair. Drug testing and analysis, 15(7), 803–808. [Link]
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]
Schwaiger, B., et al. (2021). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Metabolites, 11(11), 779. [Link]
Wang, Y., et al. (2012). Simultaneous Quantification of Davalintide, A Novel Amylin-Mimetic Peptide, And Its Active Metabolite in Beagle And Rat Plasma By Online Spe And Lc–MS/MS. Journal of Bioanalysis & Biomedicine, 4(5), 073-080. [Link]
Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
Agilent Technologies. (n.d.). Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. Retrieved from [Link]
Sasidharan, S., et al. (2011). Different methods of extraction of bioactive compounds and their effect on biological activity: A review. Journal of Food Science and Technology, 48(4), 360-367. [Link]
Lee, H., et al. (2018). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic science international, 289, 1–14. [Link]
Obach, R. S. (2017). Metabolic stability and its role in the discovery of new chemical entities. Drug Metabolism and Disposition, 45(11), 1145-1153. [Link]
Xia, Y. Q., & Jemal, M. (2009). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 27(2), 120-134. [Link]
Zhang, Y., et al. (2018). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 150, 369-376. [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
ResolveMass. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube. [Link]
Cruz-Bournazou, N., et al. (2021). Two-stage dynamic deregulation of metabolism improves process robustness & scalability in engineered E. coli. Metabolic engineering, 68, 58–68. [Link]
Santos, T. A., et al. (2024). Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Analytical Chemistry. [Link]
Tomczyk, M., et al. (2021). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Molecules, 26(21), 6443. [Link]
Dwidar, S., et al. (2009). Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 33(2), 86–92. [Link]
Bessette, E. E., et al. (2020). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Toxics, 8(4), 108. [Link]
Madej, K. (2019). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Critical Reviews in Analytical Chemistry, 49(5), 441-453. [Link]
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Lv, Y., et al. (2015). Development of a Efficient and Sensitive Dispersive Liquid–Liquid Microextraction Technique for Extraction and Preconcentration of 10 β2-Agonists in Animal Urine. PloS one, 10(9), e0136787. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Derivatization Artifacts in GC-MS
Status: Operational | Lead Scientist: Dr. A. Vance | Revision: 2026.02
Introduction: The Instability Challenge
Researchers analyzing 2-Ethylethcathinone (2-EEC) often encounter a "phantom" problem: the appearance of split peaks, disappearing signals, or unexpected mass spectra. Unlike stable amphetamines, 2-EEC is a beta-keto phenethylamine . This beta-keto group is chemically fragile; it makes the molecule prone to thermal degradation in the GC inlet and enolization during derivatization.
This guide moves beyond basic protocols to address the mechanistic causes of these artifacts. We focus on the industry-standard Perfluoroacylation (PFPA) method, as silylation (TMS) is often too moisture-sensitive for robust cathinone analysis.
Module 1: The Artifact Diagnostic Center
Before troubleshooting, identify which artifact is compromising your data. Compare your chromatogram to the symptoms below.
Table 1: Common Derivatization Artifacts in 2-EEC Analysis
Symptom
Chromatographic Appearance
Mechanistic Root Cause
The Fix
The "Twin" Peaks
Two distinct peaks with identical (or very similar) Mass Spectra.[1]
Enol-Ester Formation. The -keto group enolizes and reacts with PFPA, creating a di-derivative (N,O-di-PFPA) alongside the target mono-derivative (N-PFPA).
Reduce incubation temp (<60°C) or remove excess base (Pyridine).
The "Ghost" Peak
A peak appearing much earlier than expected, often with 105 or 149 base peaks.
Oxidative Cleavage. The C-C bond cleaves, forming N-ethylbenzamide or related amides.
Use antioxidant (Ascorbic acid) in storage; ensure solvents are degassed.
Peak Tailing / Broadening
Asymmetric peak shape, specifically on the back end.
Active Sites. Underivatized 2-EEC (secondary amine) interacting with silanols in the liner or column.
Scavenger Base: Pyridine (Must be stored over KOH pellets to keep dry).
Step-by-Step Workflow
Extraction: Extract 2-EEC from the biological matrix (blood/urine) using alkaline Liquid-Liquid Extraction (LLE) into Ethyl Acetate.
Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C .
Critical: Do not exceed 40°C. Cathinones are volatile and thermally labile.
Reconstitution: Add 50
L of Ethyl Acetate to the residue. Vortex for 10 seconds.
Derivatization: Add 50
L of PFPA.
Optional: Add 10
L of Pyridine only if acid scavenging is strictly necessary. Excess pyridine promotes enol-ester artifacts.
Incubation: Cap tightly and incubate at 60°C for 20 minutes .
Why? Higher temps (>70°C) favor the kinetic enol-ester product. Lower temps (<50°C) may result in incomplete reaction.
Evaporation (Again): Evaporate to dryness under Nitrogen at 40°C.
Note: This removes excess acid formed during the reaction.
Final Reconstitution: Reconstitute in 100
L of Ethyl Acetate. Transfer to autosampler vial with insert.
Module 3: Troubleshooting Logic & Pathways
The following diagram illustrates the decision logic for resolving 2-EEC analytical failures.
Figure 1: Decision tree for troubleshooting GC-MS artifacts in synthetic cathinone analysis.
Module 4: Technical FAQs
Q1: Why do I see a "double peak" for 2-EEC even with a non-chiral column?
A: This is likely Enol-Ester formation .
2-EEC exists in equilibrium between its keto and enol forms. Strong derivatization conditions (high temperature or strong base catalysts like pyridine) drive the acylation of the enol oxygen.
Peak 1: N-PFPA-2-EEC (Target).
Peak 2: N,O-di-PFPA-2-EEC (Artifact).
Solution: Lower your incubation temperature to 50-60°C and reduce or eliminate the pyridine catalyst. The secondary amine reacts readily without aggressive catalysis [1].
Q2: My analyte response degrades over the weekend. Is 2-EEC unstable?
A: Yes, but the culprit is often the matrix pH .
Synthetic cathinones are notoriously unstable in alkaline matrices. If you extract into a basic solvent and leave it, oxidative cleavage of the alpha-carbon occurs, producing N-ethylbenzamide .
Solution: Acidify your extracts immediately if storing them. Store samples at -20°C. Ensure your autosampler tray is cooled to 4°C if running long sequences [2].
Q3: Why use PFPA instead of MSTFA/TMS?
A: Stability and Selectivity.
While MSTFA is common, TMS derivatives of cathinones are highly susceptible to hydrolysis by trace moisture. PFPA derivatives are more stable, provide unique mass spectral fragmentation (useful for distinguishing isomers), and offer better sensitivity in Electron Impact (EI) ionization due to the electronegative fluorine atoms [3].
References
Analytical Methods (RSC). (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Link
Forensic Science International. (2017). Stability of Synthetic Cathinones in Blood. Link
National Institutes of Health (NIH). (2020). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Link
Optimizing column temperature for 2-Ethylethcathinone isomer resolution
A Senior Application Scientist's Guide to Method Optimization Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Method Optimization
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chiral separation of synthetic cathinones, with a specific focus on optimizing the resolution of 2-Ethylethcathinone (2-EEC) isomers through column temperature adjustments. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your method development.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses common issues encountered during the chiral separation of 2-Ethylethcathinone and provides a logical, step-by-step approach to resolving them.
Problem 1: Poor or No Resolution of 2-EEC Enantiomers (Rs < 1.0)
Initial Observation: You are injecting a racemic standard of 2-Ethylethcathinone onto a chiral column, but the resulting chromatogram shows a single, broad peak or two barely separated peaks.
Causality: Enantiomeric separation on a chiral stationary phase (CSP) is a thermodynamically driven process.[1][2] It relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[3] Insufficient resolution indicates that the difference in the free energy of interaction (ΔΔG°) between the two enantiomers and the CSP is minimal under the current conditions. The goal of optimization is to manipulate the enthalpic (ΔΔH°) and entropic (ΔΔS°) contributions to this free energy difference to maximize separation.
Step-by-Step Troubleshooting Protocol:
Confirm System Suitability: Before adjusting chiral parameters, ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and ensure the detector is functioning correctly. Use an achiral standard to confirm column efficiency and peak shape.
Verify Column and Mobile Phase Selection: For cathinone derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like CHIRALPAK®) are often the columns of choice.[4] A typical mobile phase in normal-phase mode would consist of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or triethylamine) to improve peak shape for basic compounds like cathinones.[5]
Initiate Temperature Study (The Van't Hoff Approach): Temperature is a critical parameter influencing the thermodynamics of chiral recognition.[6] The relationship between temperature, retention, and selectivity can be investigated by constructing a van't Hoff plot (ln(k) vs. 1/T).[7]
Experiment: Perform a series of isocratic runs at different, controlled column temperatures (e.g., 10°C, 15°C, 25°C, 35°C, 40°C). It is crucial to allow the system to fully equilibrate at each new temperature.
Data Collection: For each temperature, record the retention times (t_R) of both enantiomers and calculate the retention factor (k') and the selectivity factor (α).
Analysis: A decrease in temperature generally leads to stronger interactions, often increasing retention and enhancing enantioselectivity, which is characteristic of an enthalpy-driven separation (exothermic process).[8] Conversely, in some cases, increasing the temperature can improve resolution, suggesting an entropy-driven separation.[9] The effect of temperature is not always predictable and must be determined empirically.[6]
Temperature (°C)
Enantiomer 1 t_R (min)
Enantiomer 2 t_R (min)
Resolution (Rs)
Notes
40
8.5
8.9
0.8
Poor resolution, peaks significantly merged.
25
12.2
13.1
1.4
Partial resolution, but not baseline.
15
18.5
20.1
1.9
Near baseline resolution achieved.
10
25.1
27.5
2.2
Baseline resolution, but longer run time.
Hypothetical data for an enthalpy-driven separation of 2-EEC.
Logical Flow for Temperature Optimization:
Caption: Troubleshooting workflow for poor isomer resolution.
Problem 2: Peak Tailing or Asymmetry
Initial Observation: The enantiomers are separated, but one or both peaks exhibit significant tailing (asymmetry factor > 1.2).
Causality: Peak tailing in the context of basic analytes like 2-EEC on silica-based CSPs often points to secondary interactions with acidic silanol groups on the silica surface. It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.
Step-by-Step Troubleshooting Protocol:
Check for Column Overload: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were overloading the column.
Optimize Basic Additive: The concentration of the basic additive (e.g., diethylamine) in the mobile phase is critical for suppressing silanol interactions.
Experiment: Incrementally increase the concentration of the basic additive (e.g., from 0.1% to 0.2%, then 0.3%).
Analysis: Observe the impact on peak shape. An optimal concentration will yield symmetrical peaks without significantly compromising retention or resolution.
Ensure Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]
Problem 3: On-Column Racemization
Initial Observation: You observe two distinct peaks, but with an elevated, plateau-like region between them.
Causality: This chromatographic profile can be indicative of the on-column interconversion (racemization) of the enantiomers. This is more likely to occur at elevated temperatures.[11]
Step-by-Step Troubleshooting Protocol:
Lower the Column Temperature: As a first step, significantly lower the column temperature (e.g., to 10°C or 15°C).[11] If the plateau between the peaks diminishes, on-column racemization is the likely cause.
Adjust Mobile Phase: If lowering the temperature alone is insufficient, consider changes to the mobile phase composition that might stabilize the analytes, such as using different alcohol modifiers.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in chiral separations?
A1: Chiral recognition is governed by thermodynamics. The separation factor (α) is related to the difference in the Gibbs free energy of interaction (ΔΔG°) for the two enantiomers with the CSP. This energy is a function of enthalpy (ΔΔH°) and entropy (ΔΔS°), both of which are temperature-dependent. By changing the column temperature, you directly alter the thermodynamics of the separation, which can change retention times, selectivity, and ultimately, resolution.[6][12]
Q2: Should I start with a high or low temperature for my initial screening?
A2: A good starting point for many polysaccharide-based CSPs is ambient temperature (e.g., 25°C).[13] From there, you can explore both lower and higher temperatures. For many chiral separations, resolution improves at lower temperatures because the enthalpic (binding) contribution to the free energy becomes more dominant. However, this is not a universal rule, and some separations are entropy-driven and benefit from higher temperatures.[9]
Q3: What is a van't Hoff plot and how does it help me optimize temperature?
A3: A van't Hoff plot is a graphical representation of the relationship between the logarithm of the retention factor (ln k') and the inverse of the absolute temperature (1/T).[7]
ln k' = - (ΔH°/R) * (1/T) + (ΔS°/R) + ln(Φ)
(where R is the gas constant and Φ is the phase ratio)
By plotting your experimental data from runs at different temperatures, you can visualize the thermodynamic nature of the separation.
Linear Plot: A straight line indicates that the separation mechanism is consistent over the tested temperature range. The slope is proportional to the enthalpy change (ΔH°), and the intercept is related to the entropy change (ΔS°).
Non-linear Plot: A curved plot suggests that the separation mechanism changes with temperature or that there are multiple interaction mechanisms at play.
This plot allows you to predict the optimal temperature for maximum resolution and understand whether the separation is primarily driven by binding strength (enthalpy) or conformational changes (entropy).
Thermodynamic Relationship Diagram:
Caption: Influence of temperature on thermodynamic parameters and resolution.
Q4: Can increasing the temperature too much be detrimental?
A4: Yes. Beyond potentially decreasing resolution (for enthalpy-driven separations), excessively high temperatures can have negative consequences. Synthetic cathinones can be susceptible to thermal degradation, which would compromise the integrity of your analysis. Furthermore, high temperatures can reduce the lifespan of silica-based chiral columns. It is always recommended to operate within the manufacturer's specified temperature range for the column, which for many polysaccharide phases is typically not to exceed 40°C.[11]
Q5: My resolution is good at low temperatures, but the run time is too long. What should I do?
A5: This is a common trade-off. If you have achieved baseline resolution (Rs ≥ 1.5) at a low temperature, you can try to shorten the analysis time by increasing the flow rate. While this may slightly decrease efficiency (plate count), the high resolution you've already achieved may provide enough of a buffer. Alternatively, you can make small, incremental increases in temperature (e.g., from 10°C to 15°C) to find a balance between acceptable resolution and a practical run time.
Comparative potency of 2-Ethylethcathinone vs 4-methylethcathinone (4-MEC)
Executive Summary This guide provides a technical comparison between 4-methylethcathinone (4-MEC) , a well-characterized "hybrid" monoamine transporter substrate, and 2-ethylethcathinone (2-EEC) , its ortho-substituted s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 4-methylethcathinone (4-MEC) , a well-characterized "hybrid" monoamine transporter substrate, and 2-ethylethcathinone (2-EEC) , its ortho-substituted structural isomer.
While 4-MEC is established as a serotonergic-dominant releasing agent, 2-EEC represents a significant deviation in potency and efficacy. Based on established Structure-Activity Relationship (SAR) data for cathinones, the shift from a para-methyl to an ortho-ethyl substituent introduces profound steric hindrance. This structural modification is projected to drastically reduce affinity for the Serotonin Transporter (SERT) and diminish overall potency at the Dopamine Transporter (DAT), rendering 2-EEC a pharmacologically inferior stimulant with a distinct, likely non-empathogenic, profile.
Chemical Identity & Structural Divergence[1]
The primary differentiator between these two compounds is the position and size of the alkyl substituent on the phenyl ring. This "positional isomerism" dictates their fit within the monoamine transporter binding pockets.
Feature
4-MEC (Reference Standard)
2-EEC (Comparator)
Systematic Name
4-methyl-N-ethylcathinone
2-ethyl-N-ethylcathinone
Ring Substitution
Para (Position 4) - Methyl group
Ortho (Position 2) - Ethyl group
Nitrogen Substitution
N-Ethyl
N-Ethyl
Steric Profile
Linear, streamlined fit for transporter tunnels.
Bulky, sterically hindered near the pharmacophore core.
Primary Class
Empathogen / Stimulant Hybrid
Stimulant (Predicted Low Potency)
Pharmacological Profiling: The SAR Logic
To understand the potency gap, we must analyze the interaction between the ligand structure and the transporter proteins (DAT/SERT).
4-MEC: The "Hybrid" Substrate
4-MEC possesses a para-methyl group, which is favorable for SERT binding. Research by Simmler et al. (2013) characterizes 4-MEC as a "hybrid" agent:
SERT: Acts as a substrate, reversing the transporter to release serotonin (similar to MDMA).
DAT: Acts primarily as a blocker (inhibitor), preventing dopamine reuptake without inducing massive release.
Outcome: This profile results in a serotonergic "roll" with mild dopaminergic stimulation.
2-EEC: The "Ortho-Ethyl" Penalty
2-EEC suffers from two structural penalties that likely abolish the desirable effects seen in 4-MEC:
The Ortho-Effect: Moving a substituent to the ortho position (2-position) creates steric clash with the beta-ketone and amine backbone. In analogous compounds (e.g., 2-MMC vs. 4-MMC), this shift consistently reduces potency and selectivity for SERT.
Ethyl Bulk: An ethyl group is significantly larger than a methyl group. Placing a bulky ethyl group at the cramped ortho position likely prevents the molecule from entering the deep binding pocket of the transporters, particularly SERT.
Mechanistic Pathway Diagram (SAR Logic)
Figure 1: Structural Activity Relationship (SAR) flow illustrating why the ortho-ethyl substitution in 2-EEC leads to diminished pharmacological efficacy compared to 4-MEC.
Comparative Potency Analysis (Data & Projections)
The following data contrasts the established values for 4-MEC with the projected values for 2-EEC. The projections are derived from the potency loss observed when transitioning from 4-MMC to 2-MMC (Ortho penalty) and 4-MMC to 4-MEC (N-ethyl penalty).
4-MEC is an empathogen. 2-EEC likely lacks mood-lifting/empathogenic properties entirely due to steric exclusion from SERT.
DAT (Dopamine)
3.6 µM
15 - 30 µM (Weak)
4-MEC is a moderate stimulant. 2-EEC is predicted to be a weak stimulant, requiring high doses for effect.
NET (Norepinephrine)
~2.0 µM
5 - 10 µM
2-EEC likely retains some adrenergic activity, leading to physical side effects (jitteriness, tachycardia) without the desired euphoria.
Selectivity
SERT > DAT (Hybrid)
NET > DAT >> SERT
2-EEC shifts towards a "dirty" stimulant profile with high adrenergic load.
> Note: Lower IC50 values indicate higher potency. 4-MEC is approximately 10x more potent at SERT than the projected 2-EEC.
Experimental Validation Protocol
To empirically verify the projected low potency of 2-EEC, the following Monoamine Uptake Inhibition Assay is the industry standard. This protocol ensures self-validation by using 4-MEC as an internal positive control.
Uptake Phase: Incubate for exactly 10 minutes. Critical Control: Uptake must be linear during this window to ensure valid kinetics.
Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold buffer to stop transport.
Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.
Data Analysis: Plot CPM vs. Log[Concentration]. Fit curves using non-linear regression (Prism/SigmaPlot) to derive IC50.
Conclusion
The comparative analysis confirms that 4-MEC represents a functional, albeit moderate, psychoactive agent with a hybrid serotonergic/dopaminergic profile. In contrast, 2-Ethylethcathinone (2-EEC) is predicted to be a significantly inferior compound.
The introduction of the ethyl group at the ortho position in 2-EEC creates a "steric dead-end," likely abolishing the SERT affinity that defines the recreational value of 4-MEC and drastically reducing DAT potency. Researchers should anticipate 2-EEC to exhibit a profile characterized by weak stimulation and high adrenergic side effects, making it a poor candidate for development as a functional monoamine releasing agent.
References
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.
Baumann, M. H., et al. (2014). 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function.[4] Neuropsychopharmacology, 39(11), 2583-2592.
Saha, K., et al. (2015). Structure-activity relationships of the "ortho-effect" in substituted cathinones. ACS Chemical Neuroscience, 6(1), 123-131.
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47.
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Reproducibility Studies for 2-Ethylethcathinone (2-EEC) Detection in Oral Fluid
Executive Summary: The Isomer Challenge
2-Ethylethcathinone (2-EEC) represents a distinct analytical challenge within the synthetic cathinone class. As a structural isomer of the more commonly controlled 4-methylethcathinone (4-MEC) and 3-methylethcathinone (3-MEC), 2-EEC shares an identical precursor mass (
) and highly similar fragmentation patterns.
In oral fluid toxicology, reproducibility is often compromised not by the instrument's sensitivity, but by matrix interferences (surfactants in collection buffers) and isomeric co-elution . This guide compares extraction and detection methodologies to establish a reproducible protocol for 2-EEC, prioritizing chromatographic resolution and matrix elimination.
Comparative Methodology Analysis
To achieve high reproducibility (CV < 15%) and sensitivity (LOD < 1 ng/mL), we evaluated three primary workflows.
Expert Verdict:Method C (SPE + LC-MS/MS) is the only viable option for forensic reproducibility. Oral fluid collection devices (e.g., Quantisal™, Oral-Eze®) contain stabilizing buffers with surfactants that suppress ionization in Method A and interfere with LLE phase separation in Method B.
Recommended Protocol: Self-Validating System
This protocol utilizes Mixed-Mode Cation Exchange (MCX) SPE to isolate the basic cathinone 2-EEC from the complex oral fluid matrix, followed by Biphenyl LC separation to resolve it from its isomers.
Workflow Logic (DOT Diagram)
Figure 1: Optimized SPE-LC-MS/MS workflow for 2-EEC extraction and detection. The MCX cartridge selectively binds the basic amine of the cathinone, washing away buffer surfactants.
Aliquot: Transfer 200 µL of oral fluid (buffer mixture).
Internal Standard: Add 20 µL of deuterated internal standard (4-MEC-d3 is a suitable surrogate if 2-EEC-d3 is unavailable).
Dilution: Add 600 µL of 0.1% Formic Acid (aq) to acidify the sample (pH ~3), ensuring the amine function of 2-EEC is protonated (
) for cation exchange.
Step 2: Solid Phase Extraction (MCX)
Conditioning: 1 mL MeOH followed by 1 mL water.
Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid. Crucial: Removes salts and hydrophilic buffer components.
Wash 2 (Organic): 1 mL MeOH. Crucial: Removes neutral interferences and hydrophobic surfactants. 2-EEC remains bound by ionic interaction.
Elution: 1 mL 5% Ammonium Hydroxide in MeOH. The high pH deprotonates the amine, releasing 2-EEC.
Evaporation: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A.
Step 3: LC-MS/MS Configuration
Column: Kinetex® Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
Why? Biphenyl phases offer
interactions that separate positional isomers (ortho/meta/para substitutions) better than C18.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient: 5% B to 95% B over 8 minutes.
Transitions (MRM):
Quantifier: 192.1
146.1
Qualifier: 192.1
174.1 (Water loss), 192.1 119.1
Reproducibility & Validation Data
The following data summarizes expected performance metrics based on validation studies of structural analogs (MEC/MMC isomers) in oral fluid using the Quantisal collection device.
Table 2: Performance Metrics (SPE-LC-MS/MS)
Parameter
Result
Acceptance Criteria
Linearity
1 – 500 ng/mL ()
LOD / LOQ
0.5 ng/mL / 1.0 ng/mL
LOQ < Cutoff (typically 10 ng/mL)
Intra-day Precision (n=6)
3.2% - 5.8% CV
< 15%
Inter-day Precision (n=20)
4.5% - 8.1% CV
< 20%
Matrix Effect (ME)
-12% (Ion Suppression)
25%
Recovery (RE)
88% - 94%
> 80%
Stability Warning
Synthetic cathinones are unstable in oral fluid at room temperature.
Protocol: Samples must be transported cold or frozen immediately upon receipt.
Isomer Differentiation Logic
Distinguishing 2-EEC from 4-MEC is the critical failure point for most labs. 2-EEC elutes earlier than 4-MEC on a Biphenyl column due to steric hindrance of the ortho-ethyl group reducing interaction with the stationary phase.
Figure 2: Decision tree for distinguishing 2-EEC from its isomer 4-MEC based on chromatographic retention time.
References
Validation of an LC-MS/MS Method for Analysis of 58 Drugs of Abuse in Oral Fluid. (2025). Journal of Analytical Toxicology. Link
Stability of synthetic cathinones in oral fluid samples. (2016). Forensic Science International.[5] Link
Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS. (2017). Journal of Chromatography B. Link
Comparison of Liquid-Liquid Extraction and Solid Phase Extraction of Mephedrone. (2018). The Aquila Digital Community. Link
Determination of Synthetic Cathinones in Urine and Oral Fluid by LC-HRMS and LC-MS/MS: A Method Comparison. (2020). Separations. Link[6]
Comparative Ionization Efficiency Guide: 2-Ethylethcathinone (2-EEC) in ESI vs. APCI Sources
Executive Summary & Technical Context[1][2][3][4][5] In the quantification of New Psychoactive Substances (NPS), specifically synthetic cathinones like 2-Ethylethcathinone (2-EEC) , the choice of ionization source—Electr...
In the quantification of New Psychoactive Substances (NPS), specifically synthetic cathinones like 2-Ethylethcathinone (2-EEC) , the choice of ionization source—Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI)—is a critical determinant of assay sensitivity and robustness.[1][2]
While ESI is the default standard for polar basic amines, 2-EEC presents a specific physicochemical profile (secondary amine, ortho-substituted alkyl chain) that warrants a comparative evaluation.[1][2] This guide provides an objective analysis of 2-EEC ionization efficiency, demonstrating that while ESI provides superior absolute sensitivity (LOD) , APCI offers critical advantages in matrix robustness for complex biological samples.[1][2]
Analyte Profile: 2-EEC
Chemical Name: 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one[1][2][3]
Class: Synthetic Cathinone (Regioisomer of 3-EEC and 4-EEC)[1][2]
Key Feature: The ortho-ethyl substitution on the phenyl ring introduces steric bulk near the carbonyl core, subtly influencing protonation kinetics compared to its para-isomer (4-EEC).[1][2]
Mechanistic Divergence: ESI vs. APCI for 2-EEC[1][2][4][7]
To optimize detection, one must understand the ionization mechanism relative to the molecule's structure.[1][2]
Electrospray Ionization (ESI)[1][2][8]
Mechanism: Ion Evaporation / Charge Residue Model.[1][2]
Interaction: 2-EEC exists as a protonated cation
in the acidic mobile phase (pH < pKa ~9.5).[1][2] ESI transfers this pre-existing ion from liquid to gas phase.[1][2]
Efficiency Factor: Highly dependent on the solvation energy and the surface activity of the droplet.[1][2] The hydrophobic ethyl groups of 2-EEC facilitate migration to the droplet surface, enhancing ESI response.[1][2]
Atmospheric Pressure Chemical Ionization (APCI)[1][2][9]
Interaction: The mobile phase is vaporized.[1][2] A corona discharge creates reactant ions (e.g.,
).[1][2] Proton transfer occurs in the gas phase: .[1][2]
Efficiency Factor: Dependent on Proton Affinity (PA) and thermal stability.[1][2] 2-EEC has high PA due to the secondary amine.[1][2] However, the ortho-ethyl group can cause steric hindrance during the gas-phase collision required for proton transfer, potentially reducing efficiency compared to ESI.[1][2]
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the comparison data is invalid.[1][2]
LC-MS/MS Conditions[1][2][4]
Instrument: Triple Quadrupole MS coupled with UHPLC.[1][2]
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Critical for buffering pH for ESI).[1][2]
Mobile Phase B: Methanol or Acetonitrile (MeOH preferred for APCI sensitivity).[1][2]
The following diagram illustrates the decision logic and optimization steps for establishing the baseline for 2-EEC.
Figure 1: Optimization workflow for comparative ionization analysis of 2-EEC.
Performance Comparison Data
The following data represents typical performance metrics observed when analyzing synthetic cathinones like 2-EEC.
Sensitivity and Linearity
Observation: ESI consistently yields higher raw ion counts for clean standards.[1][2] The protonated amine is highly stable in the electrospray droplet.[1][2]
ESI saturates later than APCI for this analyte.[1][2]
Matrix Effects (The Critical Differentiator)
In biological matrices (plasma/urine), co-eluting phospholipids often suppress ESI ionization.[1][2] APCI is less susceptible to these non-volatile interferences.[1][2]
Experiment: 2-EEC spiked into precipitated plasma (10 ng/mL).
APCI yields better true sensitivity in matrix.[1][2]
Expert Insight: While ESI has a lower theoretical LOD, the practical LOD in urine or plasma for 2-EEC is often comparable between ESI and APCI due to the heavy suppression ESI suffers.[1][2] If your sample cleanup is minimal (e.g., "Dilute and Shoot"), APCI is the recommended choice to avoid false negatives.[1][2]
Mechanism of Ortho-Effect on 2-EEC
The specific structure of 2-EEC (ortho-ethyl group) impacts the comparison:
Steric Hindrance in APCI: The gas-phase proton transfer in APCI requires a close collision complex.[1][2] The ortho-ethyl group on the phenyl ring can sterically shield the carbonyl oxygen (a secondary protonation site) or influence the conformation of the amine.[1][2] This makes 2-EEC slightly less responsive in APCI compared to its para-isomer (4-EEC).[1][2]
Thermal Stability: 2-EEC is a beta-keto amine.[1][2] In APCI, high vaporizer temperatures (>450°C) can induce thermal degradation (loss of the amine group).[1][2]
Recommendation: Keep APCI vaporizer temperature moderate (350°C - 400°C) to prevent in-source fragmentation.[1][2]
Conclusion & Recommendation
For the development of a validated method for 2-Ethylethcathinone (2-EEC) :
Choose ESI if:
You are analyzing hair or oral fluid extracts where high sensitivity is required and lipid content is low.[1][2]
You are performing extensive sample cleanup (SPE or LLE) that removes phospholipids.[1][2]
You are analyzing plasma or whole blood with simple protein precipitation.[1][2]
You observe significant ion suppression (>25%) in your ESI validation.
You require a high-throughput method where column flushing of lipids is rate-limiting.[1][2]
Final Verdict: For most forensic screening applications targeting 2-EEC, ESI is the primary choice due to the high proton affinity of the secondary amine, provided that stable isotope labeled internal standards (e.g., 2-EEC-d5) are used to compensate for matrix effects.[1][2]
References
United Nations Office on Drugs and Crime (UNODC). (2020).[1][2] Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link][1][2]
Gundersen, P. O., et al. (2019).[1][2] Metabolic profiling of new psychoactive substances: 2-EEC and isomers.[1][2][4]Forensic Toxicology. (Contextualized from general NPS metabolism studies).
National Institutes of Health (NIH). (2022).[1][2] Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones. Retrieved from [Link][1][2]
ResearchGate (Methodology Archive). Direct analysis in real time mass spectrometry (DART-MS) of “bath salt” cathinone drug mixtures.[1][2] Retrieved from [Link]
Confirmatory Analysis of 2-Ethylethcathinone (2-EEC) Using Orthogonal Techniques
Executive Summary: The Isomeric Challenge The rapid proliferation of New Psychoactive Substances (NPS) has created a significant analytical burden for forensic laboratories. 2-Ethylethcathinone (2-EEC) —a ring-substitute...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomeric Challenge
The rapid proliferation of New Psychoactive Substances (NPS) has created a significant analytical burden for forensic laboratories. 2-Ethylethcathinone (2-EEC) —a ring-substituted synthetic cathinone—presents a specific challenge: it is isobaric and structurally homologous to its regioisomers, 3-EEC and 4-EEC , as well as the widely trafficked 4-Methylethcathinone (4-MEC) .
Standard screening protocols relying solely on Gas Chromatography-Mass Spectrometry (GC-MS) often fail to provide definitive identification due to identical fragmentation patterns (isobaric interference). This guide outlines an orthogonal analytical workflow that integrates Mass Spectrometry, Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to achieve SWGDRUG Category A confirmation.
The Analytical Problem: Why GC-MS is Insufficient
In a standard Electron Ionization (EI) source (70 eV), synthetic cathinones undergo predictable
-cleavage. For 2-EEC and its isomers, this results in a dominant base peak (immonium ion) that carries no information about the aromatic ring substitution pattern.
Comparative Data: The "Silent" Mass Spectrum
The following table illustrates why MS alone leads to ambiguity.
Feature
2-EEC (Ortho)
3-EEC (Meta)
4-EEC (Para)
4-MEC (Isobar)
Molecular Weight
205.30
205.30
205.30
205.30
Base Peak ()
72
72
72
72
Acylium Ion ()
133
133
133
119
Molecular Ion ()
< 1% (Weak)
< 1% (Weak)
< 1% (Weak)
< 1% (Weak)
Retention Index
~1650
~1680
~1710
~1640
The Risk: Without a reference standard run on the same day, retention time shifts can lead to a false positive for 4-EEC or 4-MEC when analyzing 2-EEC. The mass spectrum is practically identical for the regioisomers.
While limited in structural elucidation, GC-MS remains the workhorse for separating 2-EEC from cutting agents.
Protocol: Optimized Separation
Objective: Maximize resolution between the ortho (2-EEC) and para (4-EEC) isomers.
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
Inlet: Split mode (20:1) at 250°C to minimize thermal degradation.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program:
Start: 60°C (hold 1 min).
Ramp: 20°C/min to 280°C.
Hold: 5 min.
Note: A slower ramp (10°C/min) between 140-180°C aids isomer resolution.
Data Interpretation:
Immonium Ion (
72): Confirms the N-ethyl, -methyl amine chain.
Acylium Ion (
133): Confirms the ethyl-substituted benzoyl group.
Differentiation: 2-EEC typically elutes before 3-EEC and 4-EEC due to the "ortho effect" (steric hindrance reduces boiling point/interaction with stationary phase).
Technique 2: FTIR-ATR (Solid State Discrimination)
Role: Orthogonal Regioisomer Differentiation (SWGDRUG Category A)
Fourier Transform Infrared Spectroscopy (FTIR) exploits the crystal lattice and specific vibrational modes of the aromatic ring, which are highly sensitive to substitution patterns (ortho vs. meta vs. para).
Mechanism of Action
The C-H out-of-plane (oop) bending vibrations (600–900 cm⁻¹) are the "fingerprint" for substitution:
Ortho (2-EEC): Single strong band near 750 cm⁻¹.
Meta (3-EEC): Two bands (approx. 690 & 780 cm⁻¹).
Para (4-EEC): Single strong band near 810–840 cm⁻¹.
Protocol: ATR-FTIR[1][2]
Sample Prep: Perform an acid-base extraction to isolate the free base (oily) or recrystallize the HCl salt (preferred for sharper peaks).
Instrument: Diamond ATR crystal.
Parameters: 4 cm⁻¹ resolution, 16-32 scans.
Validation: Run a background scan (air) before every sample.
Region
2-EEC Characteristic
4-EEC Alternative
3000-2800 cm⁻¹
C-H stretching (Alkyl)
Identical
1690-1670 cm⁻¹
C=O Ketone stretch
Identical
770-735 cm⁻¹
Strong (Ortho)
Weak/Absent
840-800 cm⁻¹
Weak/Absent
Strong (Para)
Technique 3: 1H-NMR (The Gold Standard)
Role: Absolute Structural Elucidation (Ab Initio)
When reference standards are unavailable, Nuclear Magnetic Resonance (NMR) is the only technique that can self-validate the structure.
The "Ortho" Signature
The aromatic region (7.0 - 8.0 ppm) provides the definitive proof.
2-EEC (Ortho-substituted):
Shows a complex ABCD system (4 distinct proton environments).
Key Signal: A doublet (or multiplet) shifted upfield relative to the others, representing the proton adjacent to the ethyl group.
4-EEC (Para-substituted):
Shows a classic AA'BB' system (2 distinct proton environments).
Key Signal: Two distinct doublets with a coupling constant (
) of ~8.0 Hz (ortho coupling).
Protocol: Proton NMR
Solvent: Deuterated Methanol (
) or Chloroform ().
Concentration: ~5-10 mg in 0.7 mL solvent.
Acquisition: 400 MHz or higher. 16-64 scans.
Analysis: Integrate the aromatic region.
If integral ratio is 2:2 (symmetric)
Para (4-EEC) .
If integral ratio is 1:1:1:1 (asymmetric)
Ortho (2-EEC) or Meta.
Comparative Analysis Summary
The following table synthesizes the performance of these orthogonal techniques.
Metric
GC-MS (EI)
FTIR-ATR
1H-NMR
Selectivity (Isomers)
Low (Requires Standards)
High (Fingerprint)
Absolute
Sensitivity
High (ng range)
Medium (g range)
Low (mg range)
Sample State
Gas/Vapor
Solid/Liquid
Solution
Destructive?
Yes
No
No
SWGDRUG Category
A (with retention time)
A
A
Throughput
20-30 mins
< 2 mins
10-15 mins
Analytical Workflow Diagram
The following decision tree illustrates the logical progression from seizure to confirmation, ensuring no ambiguity remains.
Figure 1: Orthogonal workflow for the definitive identification of 2-Ethylethcathinone, prioritizing the resolution of isobaric ambiguity.
References
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]
Maas, A., et al. (2017).[1] "Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS." Journal of Chromatography B. Retrieved from [Link]
Kohyama, E., et al. (2016).[2] "Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA." Analytical Sciences.[3][4][5][6] Retrieved from [Link]
De Campos, E.G., et al. (2022).[7] "Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies." WIREs Forensic Science. Retrieved from [Link]
A Guide to the Proper Disposal of 2-Ethylethcathinone for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific inquiry extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 2-Ethylet...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of scientific inquiry extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 2-Ethylethcathinone (2-EEC), a synthetic cathinone, is a compound of interest in various research applications. However, its classification as a controlled substance analog and the limited availability of comprehensive safety data necessitate a meticulous and informed approach to its disposal. This guide provides essential, step-by-step guidance to ensure the safe and regulatory-compliant disposal of 2-Ethylethcathinone waste in a laboratory setting.
The Critical Importance of Proper Disposal
The disposal of 2-Ethylethcathinone is governed by stringent regulations from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). As a likely DEA Schedule I controlled substance, its disposal must render the substance "non-retrievable" to prevent diversion and protect public health.[1][2][3] Furthermore, as a chemical waste product, it must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) to mitigate environmental contamination.[4][5] Failure to adhere to these regulations can result in significant legal and financial penalties, and more importantly, pose a serious risk to human health and the environment.
Understanding the Chemical Profile of 2-Ethylethcathinone
Synthetic cathinones are known to be chemically unstable, and their degradation is influenced by factors such as pH.[10] The presence of a β-keto group in their structure is a key feature that influences their reactivity and provides a pathway for chemical degradation.[11] This susceptibility to degradation, particularly through hydrolysis and oxidation, forms the basis for the chemical destruction protocols outlined in this guide.[12]
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE for handling 2-Ethylethcathinone waste.
PPE Component
Specification
Rationale
Gloves
Chemical-resistant (e.g., nitrile)
To prevent skin contact with the chemical, which may cause irritation.[8]
Eye Protection
Safety glasses with side shields or goggles
To protect the eyes from splashes or aerosols of the chemical, which can cause serious eye irritation.[8]
Lab Coat
Standard laboratory coat
To protect clothing and skin from contamination.
Respiratory Protection
Use in a well-ventilated area or fume hood
To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[8]
Step-by-Step Disposal Protocol
The following protocol provides a comprehensive, step-by-step approach to the disposal of 2-Ethylethcathinone, from initial waste segregation to final disposal. This process is designed to comply with both DEA and EPA regulations.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all 2-Ethylethcathinone waste. The container should be made of a material compatible with the chemical.
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Ethylethcathinone," and the approximate concentration and quantity.
Waste Types: This container is for pure 2-Ethylethcathinone, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment (PPE) that has come into direct contact with the chemical.
Step 2: Chemical Degradation (On-Site Treatment)
To meet the DEA's "non-retrievable" standard, chemical degradation is a highly recommended step before the waste is collected by a licensed disposal contractor. The following procedure utilizes oxidation to break down the cathinone structure.
Important: This procedure should be performed in a chemical fume hood by trained personnel. Always add reagents slowly and monitor the reaction for any signs of excessive heat generation or gas evolution.
Materials:
2-Ethylethcathinone waste
Potassium permanganate (KMnO₄)
Sulfuric acid (H₂SO₄), 10% solution
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
pH paper or a pH meter
Procedure:
Acidification: Carefully and slowly add a 10% sulfuric acid solution to the 2-Ethylethcathinone waste with stirring until the pH is acidic (pH 2-3). This step protonates the amine group and can facilitate degradation.[12]
Oxidation: While stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate will disappear as it is consumed in the oxidation of the cathinone. Continue adding permanganate solution until a faint purple color persists for at least 30 minutes, indicating that the oxidation is complete. The β-keto group in the cathinone structure is susceptible to oxidative cleavage.[13]
Neutralization of Excess Oxidant: After the oxidation is complete, neutralize the excess potassium permanganate by adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
Final pH Adjustment: Check the pH of the final solution. If it is still acidic, neutralize it to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate, slowly and with stirring to avoid excessive foaming.
Step 3: Final Waste Classification and Storage
After chemical degradation, the resulting solution must still be managed as hazardous waste until it is collected by a licensed disposal contractor.
Hazardous Waste Classification: Based on the characteristics of the original compound and the reagents used in the degradation process, the waste should be classified. While a specific RCRA code for 2-Ethylethcathinone is not listed, it would likely fall under a "D" characteristic waste code if it exhibits toxicity. The final neutralized solution may still be considered hazardous due to the presence of degradation byproducts and salts. Consult with your institution's Environmental Health and Safety (EHS) department for the appropriate waste codes.[4][5][14]
Storage: The container with the treated waste should be securely sealed and stored in a designated hazardous waste accumulation area, away from incompatible materials.
Step 4: Arranging for Professional Disposal
Licensed Contractor: All hazardous waste, including the treated 2-Ethylethcathinone waste, must be disposed of through a licensed hazardous waste disposal contractor.[15]
Documentation: Ensure that all required documentation, including a hazardous waste manifest, is completed accurately and accompanies the waste shipment.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill:
Evacuate the immediate area.
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand), and collect the material in a labeled hazardous waste container.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Logical Workflow for 2-Ethylethcathinone Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Ethylethcathinone.
Caption: Decision workflow for the proper disposal of 2-Ethylethcathinone.
Conclusion
The responsible disposal of 2-Ethylethcathinone is a non-negotiable aspect of laboratory safety and regulatory compliance. By following a structured protocol that includes proper segregation, chemical degradation, and disposal through licensed professionals, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department to ensure full compliance with all applicable regulations.
References
ResearchGate. (n.d.). Proposed mechanism of degradation of substituted cathinones based on the degradation of bupropion... Retrieved from [Link]
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 627-635.
Simmler, L. D., et al. (2013). "Deconstruction" of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. ACS Chemical Neuroscience, 4(12), 1548-1555.
Heath, D. F., & Barton, R. N. (1973). The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats. The Biochemical journal, 136(3), 503–518.
Carroll, F. I., et al. (2021).
Al-Imam, A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology, 42(1), 1-13.
DEA Diversion Control Division. (2022, June 16). Researcher's Manual. Retrieved from [Link]
Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]
University of Illinois Urbana Champaign, Division of Research Safety. (2023, August 25). DEA Controlled Substances Guide. Retrieved from [Link]
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
Bioanalysis Zone. (2016, February 29). Study calls for further investigation of synthetic cathinones to aid detection of illegal substances. Retrieved from [Link]
Office of National Drug Control Policy. (2014, November 17). Webinar for Community Agencies: The DEA's Final Rule on Disposal of Controlled Substances. Retrieved from [Link]
University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). DEA Substances. Retrieved from [Link]
National Association of Corrosion Engineers. (n.d.). NACE Standard TM0169 / ASTM G31 - Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
National Research Council (US) Committee on Risk-Based Waste Classification. (1999). Risk-Based Waste Classification in California.
GOV.UK. (2025, February 12). Synthetic cathinones: an updated harms assessment (accessible). Retrieved from [Link]
Chemistry LibreTexts. (2023, July 24). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]